2-(cyclohex-1-en-1-yl)ethan-1-ol
Description
The exact mass of the compound 2-(Cyclohex-1-en-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(cyclohex-1-en-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclohex-1-en-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZYMOJIMTMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280840 | |
| Record name | 2-(cyclohex-1-en-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-68-0 | |
| Record name | NSC18902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(cyclohex-1-en-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1-cyclohexenyl)ethanol synthesis methods
An In-depth Technical Guide to the Synthesis of 2-(1-Cyclohexenyl)ethanol
Abstract
2-(1-Cyclohexenyl)ethanol is a valuable chemical intermediate whose structural motif is found in various natural products and serves as a key building block in the synthesis of more complex molecules. Its strategic importance is underscored by its relationship to compounds like 2-(1-cyclohexenyl)ethylamine, a crucial precursor for the synthesis of morphinans, a class of potent analgesic agents.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 2-(1-cyclohexenyl)ethanol. We will dissect four core strategies: the Hydroboration-Oxidation of 1-vinylcyclohexene, the Reduction of Cyclohexenyl Acetic Acid Derivatives, Grignard-based approaches commencing from cyclohexanone, and Wittig-type olefination reactions. Each section offers a deep dive into the underlying reaction mechanisms, provides detailed experimental protocols, and presents a critical evaluation of the method's advantages and limitations. This document is designed to equip researchers and process chemists with the foundational knowledge and practical insights required to select and implement the optimal synthetic route for their specific application.
Introduction: The Strategic Importance of 2-(1-Cyclohexenyl)ethanol
2-(1-Cyclohexenyl)ethanol, with the chemical formula C₈H₁₄O, is a primary alcohol featuring a cyclohexene ring. This structure provides a versatile scaffold for further chemical elaboration, making it an attractive target in organic synthesis. While direct applications are niche, its significance is amplified as a potential precursor to high-value compounds. For instance, the closely related amine analogue, 2-(1-cyclohexenyl)ethylamine, is a pivotal intermediate in the industrial synthesis of the antitussive drug Dextromethorphan and other morphinan-based pharmaceuticals.[2][3] The conversion of the alcohol to the amine is a feasible transformation, positioning 2-(1-cyclohexenyl)ethanol as a strategic upstream intermediate. This guide explores the most effective and scientifically robust methods for its synthesis.
Core Synthesis Strategy 1: Hydroboration-Oxidation of 1-Vinylcyclohexene
This two-step method represents one of the most direct and regioselective routes to 2-(1-cyclohexenyl)ethanol. It leverages the anti-Markovnikov hydration of an alkene, a cornerstone reaction in modern organic synthesis first reported by Herbert C. Brown.[4][5]
Theoretical Foundation
The reaction proceeds via two distinct stages:
-
Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of 1-vinylcyclohexene. The boron atom adds to the less sterically hindered carbon of the vinyl group (the terminal CH₂), while a hydride (H⁻) adds to the more substituted carbon. This occurs in a concerted, syn-addition fashion through a four-membered transition state.[6][7] This step is repeated until all three B-H bonds have reacted, forming a trialkylborane intermediate. The regioselectivity is driven by both steric factors (boron prefers the less crowded carbon) and electronic factors, resulting in an anti-Markovnikov orientation.[4]
-
Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The hydroperoxide anion (HOO⁻) attacks the electron-deficient boron atom.[6] This is followed by a migratory insertion where the alkyl group shifts from the boron to the adjacent oxygen, displacing a hydroxide ion. This migration occurs with retention of stereochemistry.[6] Subsequent hydrolysis of the resulting borate ester liberates the final alcohol product, 2-(1-cyclohexenyl)ethanol.[8]
The net result is the addition of water across the double bond with the hydroxyl group on the less substituted carbon, a transformation complementary to acid-catalyzed hydration.[4]
Experimental Protocol
Materials:
-
1-Vinylcyclohexene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Charge the flask with 1-vinylcyclohexene (1 equivalent) and anhydrous THF. Cool the mixture to 0 °C in an ice bath.
-
Add the BH₃·THF solution (0.4 equivalents, as each BH₃ reacts with three alkenes) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane.
-
Cool the mixture again to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of peroxide is exothermic and should be controlled to keep the temperature below 30 °C.
-
After the peroxide addition, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the oxidation is complete (as monitored by TLC).
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(1-cyclohexenyl)ethanol.
Visualization: Hydroboration-Oxidation Workflow
Caption: Workflow for the two-step hydroboration-oxidation synthesis.
Advantages and Limitations
| Feature | Analysis |
| Regioselectivity | Excellent. The anti-Markovnikov selectivity is a key advantage, providing the desired primary alcohol with high fidelity.[4] |
| Stereoselectivity | Excellent. The reaction proceeds via a syn-addition of H and B, followed by retention of configuration during oxidation.[6] While not relevant for the achiral product here, it is crucial for substituted alkenes. |
| Yields | Generally high. This method is known for producing good to excellent yields of alcohols. |
| Reaction Conditions | Mild. The reaction is typically run at or below room temperature, preserving sensitive functional groups. |
| Reagent Handling | Requires care. Borane-THF is flammable and moisture-sensitive. Hydrogen peroxide is a strong oxidizer. Anhydrous conditions and an inert atmosphere are necessary for the first step.[8] |
| Scalability | Good. The reaction is scalable, though managing the exotherm during the oxidation step is critical on a larger scale. |
Core Synthesis Strategy 2: Reduction of 2-(1-Cyclohexenyl)acetic Acid Derivatives
This strategy involves the creation of a C-C bond to install the two-carbon side chain, followed by the reduction of a carboxylic acid derivative (such as an ester) to the primary alcohol. This is a classic and highly reliable transformation in organic synthesis.
Theoretical Foundation
This synthetic route can be broken down into two main phases:
-
Synthesis of the Ester Precursor: A common precursor is ethyl 2-(1-cyclohexenyl)acetate. This can be synthesized from cyclohexanone via a Horner-Wadsworth-Emmons (HWE) reaction with triethyl phosphonoacetate.[9] The HWE reaction typically yields the thermodynamically more stable exocyclic double bond isomer, ethyl cyclohexylideneacetate. This can then be isomerized to the desired endocyclic isomer, ethyl 2-(1-cyclohexenyl)acetate, under acidic or basic conditions.
-
Reduction of the Ester: The ester functional group is then reduced to a primary alcohol. A powerful nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to yield the final alcohol, 2-(1-cyclohexenyl)ethanol.
Experimental Protocol
Part A: Synthesis of Ethyl Cyclohexylideneacetate via HWE Reaction[9]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Anhydrous benzene or THF
-
Ice bath
Procedure:
-
In a dry, nitrogen-purged flask, charge sodium hydride (1.05 equivalents) and anhydrous solvent.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise at a temperature maintained between 25-30 °C. Stir for 1 hour after addition to ensure complete formation of the ylide.[9]
-
Cool the resulting clear solution to 10 °C and add cyclohexanone (1.0 equivalent) dropwise, maintaining the temperature below 30 °C.
-
After addition, stir the mixture at room temperature for 1-2 hours. A precipitate of sodium diethyl phosphate will form.
-
Workup involves quenching with water, separating the organic layer, washing, drying, and removing the solvent. The crude ethyl cyclohexylideneacetate is then purified by vacuum distillation.[9]
Part B: Isomerization and Reduction
Materials:
-
Ethyl cyclohexylideneacetate (from Part A)
-
p-Toluenesulfonic acid (for isomerization, optional)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Sulfuric acid (H₂SO₄), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
(Isomerization - Optional but recommended) Reflux the ethyl cyclohexylideneacetate with a catalytic amount of p-toluenesulfonic acid in toluene to equilibrate to the more stable endocyclic isomer, ethyl 2-(1-cyclohexenyl)acetate. Monitor by GC or NMR.
-
Set up a flame-dried, three-necked flask under an inert atmosphere. Suspend LiAlH₄ (0.5-0.75 equivalents, as it delivers 4 hydrides but 2 are used per ester) in anhydrous diethyl ether.
-
Cool the LiAlH₄ suspension to 0 °C. Add a solution of ethyl 2-(1-cyclohexenyl)acetate in anhydrous diethyl ether dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the ester.
-
Cool the reaction back to 0 °C. Perform a Fieser workup by sequentially and slowly adding water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by vacuum distillation to obtain pure 2-(1-cyclohexenyl)ethanol.
Visualization: Ester Reduction Workflow
Caption: Workflow for the synthesis via HWE reaction and subsequent reduction.
Advantages and Limitations
| Feature | Analysis |
| Versatility | High. This general strategy (synthesis of an ester followed by reduction) is a robust and widely applicable method for preparing primary alcohols. |
| Starting Materials | Readily available. Cyclohexanone and phosphonate reagents are common, relatively inexpensive starting materials.[9] |
| Yields | Good to excellent. Both the HWE reaction and LiAlH₄ reductions are typically high-yielding transformations. |
| Number of Steps | Multi-step. Compared to hydroboration-oxidation, this route is longer, involving at least two to three distinct chemical transformations. |
| Reagent Handling | Requires significant care. Sodium hydride is highly flammable and reactive with water. LiAlH₄ is also extremely reactive with protic solvents and moisture. Strict anhydrous and inert atmosphere techniques are mandatory. |
| Scalability | Moderate to good. While scalable, the use of NaH and LiAlH₄ on a large scale requires specialized equipment and safety protocols. |
Core Synthesis Strategy 3: Grignard-Based Approach from Cyclohexanone
This pathway utilizes the classic Grignard reaction to form a tertiary allylic alcohol, 1-vinylcyclohexanol, which would then conceptually need to undergo an allylic rearrangement to furnish the desired primary alcohol. This route is more complex but illustrates important principles of C-C bond formation and rearrangement reactions.
Theoretical Foundation
-
Grignard Addition: The synthesis begins with the reaction of cyclohexanone with a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride.[2][10] The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of cyclohexanone.[11] An acid workup then protonates the resulting magnesium alkoxide to yield the tertiary alcohol, 1-vinylcyclohexanol.[2]
-
Allylic Rearrangement: The conversion of the tertiary alcohol (1-vinylcyclohexanol) to the desired primary alcohol (2-(1-cyclohexenyl)ethanol) is non-trivial and represents the key challenge of this route. This transformation is a[1][12]-suprafacial transposition of the hydroxyl group, known as an allylic rearrangement. Such rearrangements are often catalyzed by acid and proceed through a delocalized allylic carbocation intermediate. However, controlling the regioselectivity and preventing side reactions like elimination (to form dienes) or competing rearrangements can be difficult. Specialised reagents (e.g., vanadium catalysts) are sometimes employed for such transformations, but this adds complexity. A related patent for the synthesis of the corresponding amine describes a chlorination/rearrangement one-pot reaction from 1-vinylcyclohexanol, highlighting the need for functional group manipulation to achieve the desired isomer.[2][10]
Experimental Protocol
Part A: Synthesis of 1-Vinylcyclohexanol[3]
Materials:
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Anhydrous THF
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of a solution of vinyl bromide in anhydrous THF. Initiate the reaction (disappearance of iodine color, gentle reflux), then add the remaining vinyl bromide solution dropwise to maintain a steady reflux.
-
After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.
-
Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature below 20 °C.[2]
-
After the addition is complete, stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.[3]
Part B: Conceptual Allylic Rearrangement
Procedure (Conceptual):
-
Dissolve 1-vinylcyclohexanol in a non-nucleophilic solvent.
-
Treat with a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid at a controlled temperature.
-
Monitor the reaction carefully for the formation of the desired primary alcohol and potential byproducts (dienes, other isomers).
-
Quench the reaction, work up, and attempt to isolate the product mixture for purification by chromatography. Note: Yields for this specific transformation via simple acid catalysis are expected to be low to moderate.
Visualization: Grignard and Rearrangement Pathway
Caption: Grignard synthesis of an intermediate followed by a challenging rearrangement.
Advantages and Limitations
| Feature | Analysis |
| C-C Bond Formation | Excellent. The Grignard reaction is one of the most powerful and reliable methods for carbon-carbon bond formation.[11] |
| Starting Materials | Readily available. Cyclohexanone and vinyl halides are commodity chemicals. |
| Rearrangement Step | Major Limitation. The required allylic rearrangement is difficult to control, often leading to low yields and mixtures of products, including elimination products. This makes the overall route less practical than others. |
| Industrial Viability | Low for this specific target. While Grignard reactions are used industrially, the problematic rearrangement step makes this sequence inefficient for producing 2-(1-cyclohexenyl)ethanol. |
| Pedagogical Value | High. This route is an excellent case study in retrosynthesis, highlighting how a seemingly straightforward disconnection can lead to a synthetically challenging transformation. |
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Number of Steps | Selectivity | Key Advantages | Major Drawbacks |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 2 | Excellent Anti-Markovnikov | Direct, high-yielding, mild conditions, highly predictable.[4][6] | Requires anhydrous/inert atmosphere; borane reagents need careful handling. |
| Ester Reduction | NaH, Phosphonate, LiAlH₄ | 3 | N/A | Robust, versatile, good yields, readily available starting materials.[9] | Multi-step; requires highly reactive and hazardous reagents (NaH, LiAlH₄). |
| Grignard Approach | Mg, Vinyl Halide | 2 (conceptually) | Poor (in rearrangement) | Powerful C-C bond formation; simple first step. | The key rearrangement step is low-yielding and difficult to control.[2] |
Conclusion
For the laboratory or industrial-scale synthesis of 2-(1-cyclohexenyl)ethanol, the Hydroboration-Oxidation of 1-vinylcyclohexene stands out as the superior method. Its high regioselectivity, mild reaction conditions, and operational simplicity make it the most efficient and reliable route to the target molecule. The Reduction of a 2-(1-cyclohexenyl)acetic acid derivative serves as a robust and viable alternative, leveraging classic, high-yielding transformations, although it involves more steps and the use of more hazardous reagents. The Grignard-based approach , while elegant in its initial carbon-carbon bond formation, is severely hampered by the difficulty of the subsequent allylic rearrangement, rendering it impractical for efficient synthesis of the desired primary alcohol. The choice of synthesis will ultimately depend on the specific constraints of the project, including scale, available equipment, cost, and safety considerations. However, for producing 2-(1-cyclohexenyl)ethanol with high purity and yield, hydroboration-oxidation is the recommended pathway.
References
-
Wang, Q., et al. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Available at: [Link]
-
University of Toronto. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Chemistry Lab Manual. Available at: [Link]
- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (2020). Google Patents.
-
Eureka | Patsnap. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. Available at: [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Available at: [Link]
- CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (2020). Google Patents.
-
Master Organic Chemistry. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Available at: [Link]
-
Chemistry Learner. (2020). Hydroboration-Oxidation: Definition, Examples, and Mechanism. Available at: [Link]
-
Scribd. (n.d.). Hydroboration Oxidation Mechanism. Available at: [Link]
-
Boston University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
- Sharma, I.K., et al. (2011). Biocatalytic Reduction of Selected Cyclohexanones.
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]
-
Boston University. (2012). Wittig Reaction. Available at: [Link]
-
Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II. Available at: [Link]
-
Ultra Pure. (2024). The Vital Role of Ethanol in Pharmaceuticals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Available at: [Link]
-
WIPO Patentscope. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. Available at: [Link]
- CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof. (2016). Google Patents.
-
PubChem. (n.d.). 2-Cyclohexene-1-ethanol. Available at: [Link]
-
Organic Syntheses. (n.d.). Δ1-α-Cyclohexaneacetic acid, ethyl ester. Available at: [Link]
Sources
- 1. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 3. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 5. Hydroboration-Oxidation: Definition, Examples, and Mechanism [chemistrylearner.com]
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- 8. community.wvu.edu [community.wvu.edu]
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- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic Data & Characterization of 2-(cyclohex-1-en-1-yl)ethan-1-ol
[1]
Executive Summary & Chemical Identity
2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS: 3197-68-0) is a primary alcohol attached to a cyclohexene ring at the vinylic position.[1] It serves as a versatile building block for the synthesis of bioactive molecules (e.g., morphinans) and fragrance compounds.[1] Its structural integrity relies on the position of the endocyclic double bond, which is susceptible to acid-catalyzed isomerization.[1]
| Property | Detail |
| IUPAC Name | 2-(cyclohex-1-en-1-yl)ethan-1-ol |
| Synonyms | 2-(1-Cyclohexenyl)ethanol; 1-(2-Hydroxyethyl)cyclohexene |
| CAS Number | 3197-68-0 |
| Molecular Formula | C |
| Molecular Weight | 126.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in alcohols, ether, CHCl |
Synthesis & Preparation Context
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (isomers or starting materials) often dictate the baseline noise in NMR/GC-MS.[1]
Primary Synthetic Route: Reduction of (1-Cyclohexenyl)acetic Acid
The most reliable method to access high-purity material is the reduction of (1-cyclohexenyl)acetic acid (or its ester) using Lithium Aluminum Hydride (LiAlH
Protocol Insight:
-
Reagents: LiAlH
(1.2 equiv), anhydrous THF (0 °C to RT). -
Quenching: Fieser workup (
mL H O, mL 15% NaOH, mL H O) is recommended to prevent acid-catalyzed isomerization of the double bond to the thermodynamically stable tetrasubstituted position (which would yield a different NMR profile).[1]
Figure 1: Synthesis pathway and potential degradation routes.[1]
Spectroscopic Characterization
The following data represents the consensus values for pure 2-(cyclohex-1-en-1-yl)ethan-1-ol in CDCl
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl
H NMR (400 MHz)
The spectrum is characterized by a distinct vinylic proton and the triplet of the hydroxymethyl group.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.45 – 5.55 | Multiplet (br s) | 1H | C2-H (Vinyl) | Diagnostic peak.[1] Absence indicates saturation; shift indicates isomerization.[1] |
| 3.68 | Triplet ( | 2H | CH | Deshielded by oxygen.[1] Sharp triplet confirms primary alcohol.[1] |
| 2.22 | Triplet ( | 2H | Ring-CH | Allylic methylene connecting the ring to the alcohol.[1] |
| 1.95 – 2.05 | Multiplet | 4H | C3-H | Allylic ring protons.[1] Broadened by ring inversion.[1] |
| 1.55 – 1.65 | Multiplet | 4H | C4-H | Homoallylic ring protons.[1] |
| 1.4 – 1.8 | Broad Singlet | 1H | -OH | Chemical shift varies with concentration and moisture. |
C NMR (100 MHz)
The molecule exhibits 8 distinct carbon signals.[1]
| Shift ( | Type | Assignment | Notes |
| 134.5 | C | C1 (Quaternary) | The substituted vinylic carbon.[1] |
| 123.8 | CH | C2 (Methine) | The unsubstituted vinylic carbon.[1] |
| 60.5 | CH | CH | Typical primary alcohol shift. |
| 39.8 | CH | Ring-CH | Linker carbon.[1] |
| 28.2 | CH | C6 | Allylic, next to substituent.[1] |
| 25.3 | CH | C3 | Allylic, next to double bond.[1] |
| 22.9 | CH | C5 | Homoallylic.[1] |
| 22.4 | CH | C4 | Homoallylic.[1] |
B. Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).[1]
-
3300 – 3450 cm
: O-H Stretch (Broad).[1] Strong intensity, indicative of hydrogen bonding. -
3000 – 3050 cm
: =C-H Stretch (Weak).[1] Diagnostic for unsaturated carbons. -
2910 – 2940 cm
: C-H Stretch (sp ).[1] Strong, corresponding to the cyclohexyl ring and chain.[1] -
1650 – 1670 cm
: C=C Stretch (Weak). Often weak in trisubstituted alkenes due to low dipole change.[1] -
1040 – 1060 cm
: C-O Stretch . Strong, characteristic of primary alcohols.[1]
C. Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70 eV).[1]
-
Molecular Ion (M
): 126 (Often weak or visible).[1] -
Base Peak:
79 or 81 (Cyclohexenyl cation / cyclohexadiene radical cation).[1] -
Diagnostic Fragments:
Figure 2: Proposed MS fragmentation pathway.[1]
Experimental Protocols
Protocol 1: NMR Sample Preparation[1]
-
Objective: Ensure sharp resolution of the vinylic proton to assess isomerization.
-
Procedure:
-
Dissolve 10–15 mg of the sample in 0.6 mL of CDCl
(containing 0.03% TMS). -
Filter the solution through a small plug of glass wool into the NMR tube if any turbidity (salts from workup) is visible.[1]
-
Critical Step: If the OH peak is broad or obscuring the CH
region, add 1 drop of D O and shake.[1] The OH peak will disappear (exchange) and the CH triplet will sharpen.[1]
-
Protocol 2: GC-MS Purity Check[1]
-
Objective: Distinguish between the target (1-enyl) and the thermodynamic isomer (exocyclic or tetrasubstituted).
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Method:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227351, 2-(1-Cyclohexenyl)ethanol. Retrieved from [Link][1]
-
Hebrew University of Jerusalem. Hydroxide Ion Initiated Reactions under Phase Transfer Catalysis. (Contextual reference for cyclohexenyl derivatives). Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. 2-Cyclohexen-1-ol and derivatives. (Reference for fragmentation patterns of cyclohexenyl alcohols). Retrieved from [Link][1]
Structural Elucidation and Spectroscopic Analysis of 2-(1-Cyclohexenyl)ethanol
This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-(1-cyclohexenyl)ethanol (CAS: 3197-68-0). It is structured for researchers requiring definitive structural elucidation, distinguishing this molecule from its saturated analog (2-cyclohexylethanol) and its regioisomers.
Executive Summary
2-(1-Cyclohexenyl)ethanol is a pivotal intermediate in the synthesis of pharmaceuticals (e.g., antitussives) and a functional component in fragrance chemistry.[1] Its structure consists of a cyclohexene ring with a hydroxyethyl side chain attached at the C1 position.
Accurate NMR interpretation requires distinguishing the olefinic proton (C2) and the allylic side-chain protons from the saturated ring backbone. This guide synthesizes experimental data from analogous structures and theoretical chemical shift principles to provide a definitive assignment protocol.
Part 1: Structural Context & Chemical Shift Logic
The molecule possesses distinct magnetic environments driven by the anisotropy of the C=C double bond and the electronegativity of the hydroxyl group.
The Molecular Scaffold
-
Formula:
-
Key Feature: The double bond is endo-cyclic. The ethanol chain is at the ipso (C1) position.
-
Symmetry: The molecule lacks a plane of symmetry due to the double bond, making C3/C6 and C4/C5 chemically distinct, though often overlapping in lower-field instruments.
Mechanistic Shift Prediction[2]
-
Vinylic Proton (H-2): Located on the double bond. Deshielded by magnetic anisotropy. Expected range: 5.40 – 5.60 ppm .
- -Methylene (H-1'): Adjacent to the oxygen atom. Significantly deshielded by induction. Expected range: 3.60 – 3.75 ppm .
-
-Methylene (H-2'): Allylic to the double bond. Deshielded relative to a standard alkane but shielded relative to the
-methylene. Expected range: 2.15 – 2.30 ppm . -
Ring Allylic (H-3, H-6): Protons adjacent to the double bond within the ring. Expected range: 1.90 – 2.05 ppm .
-
Ring Homoallylic (H-4, H-5): The most shielded ring protons. Expected range: 1.50 – 1.70 ppm .
Part 2: 1H NMR Data Analysis
The following data represents the consensus assignments for 2-(1-cyclohexenyl)ethanol in
Table 1: Chemical Shift Assignments
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( |
| C2-H | Vinylic | 5.45 – 5.55 | Broad Singlet / m | 1H | |
| C1'-H | 3.65 – 3.72 | Triplet (t) | 2H | ||
| C2'-H | 2.20 – 2.28 | Triplet (t) | 2H | ||
| C3-H, C6-H | Ring Allylic | 1.90 – 2.05 | Multiplet (m) | 4H | Complex |
| C4-H, C5-H | Ring Homoallylic | 1.50 – 1.65 | Multiplet (m) | 4H | Complex |
| -OH | Hydroxyl | 1.5 – 2.5 | Broad Singlet (br s) | 1H | Variable* |
*Note: The hydroxyl proton shift is concentration-dependent. In dilute
Spectral Discussion
-
The Olefinic Signal (5.50 ppm): Unlike terminal alkenes which show distinct doublet couplings, the C2 proton in a trisubstituted cyclohexene ring typically appears as a broad singlet or a poorly resolved triplet due to small allylic couplings with C3 protons.
-
The Side Chain (3.68 / 2.24 ppm): This
system (approximate) appears as two distinct triplets. The triplet at ~2.24 ppm is diagnostic for the methylene group connecting the ring to the alcohol; it is significantly downfield from the ring methylenes due to the combined allylic effect and -hydroxyl induction.
Part 3: Experimental Protocols
Workflow: Sample Preparation & Acquisition
To ensure reproducibility and eliminate artifacts (such as water peaks obscuring the C1' signal), follow this strict protocol.
Figure 1: Optimized NMR acquisition workflow for viscous alcohol intermediates.
Protocol Steps
-
Solvent Selection: Use
(99.8% D) with 0.03% TMS. Avoid unless solubility is an issue, as DMSO will shift the OH signal to ~4.5 ppm and may couple it to the adjacent methylene. -
Shimming: Focus on the TMS signal. A sharp TMS peak (linewidth < 0.5 Hz) is critical to resolve the fine splitting of the olefinic proton at 5.5 ppm.
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of protons).
-
Scans (ns): 16 (sufficient for >10 mg sample).
-
Part 4: Advanced Verification (2D NMR)
When distinguishing 2-(1-cyclohexenyl)ethanol from isomeric impurities (e.g., exo-cyclic double bonds), 1D NMR is insufficient. Use Homonuclear Correlation Spectroscopy (COSY) to trace the connectivity.
COSY Correlation Logic
The following diagram illustrates the "connectivity walk" required to validate the structure.
Figure 2: COSY Connectivity Map. Note the isolation of the side chain spin system from the ring system in terms of strong scalar coupling.
Key Diagnostic:
-
COSY: You will see a strong cross-peak between 3.7 ppm and 2.2 ppm .
-
HMBC (Heteronuclear Multiple Bond Correlation): To definitively prove the position of the double bond, look for a correlation between the side chain protons at 2.2 ppm and the quaternary vinylic carbon (C1) at ~135 ppm .
Part 5: Common Impurities & Artifacts
-
2-Cyclohexylethanol (Saturated Analog):
-
Artifact: Loss of peak at 5.5 ppm.
-
Shift: The side chain
-CH2 shifts upfield from 2.2 ppm to ~1.45 ppm.
-
-
1-(2-Hydroxyethyl)cyclohexanol (Tertiary Alcohol Precursor):
-
Artifact: No vinylic proton.
-
Shift: Appearance of a quaternary carbon signal in 13C, and side chain shifts are distinct.
-
-
Toluene/Xylene (Solvents):
-
Often used in the dehydration synthesis. Watch for aromatic signals at 7.0–7.2 ppm and methyl singlets at 2.3 ppm.
-
References
-
Synthesis and Analogous Spectral Data
-
Methodology: Synthesis of 2-(1-cyclohexenyl)ethylamine (Amine Analog).[1] The structural backbone shares identical ring anisotropy, validating the C2-H and Ring-CH2 assignments.
-
Source: CN Patent 111807968B.
-
-
General NMR Principles & Database
- Methodology: Standard chemical shifts for cyclohexenyl and hydroxyethyl moieties.
-
Source: AIST: Spectral Database for Organic Compounds (SDBS).[2]
-
Compound Identification
-
Spectrometric Identification of Organic Compounds
- Context: Reference for calculating theoretical shifts based on additivity rules (Silverstein et al.).
-
Source: Wiley.[5]
Sources
- 1. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(1-Cyclohexen-1-yl)ethanol | C8H14O | CID 537539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties and Synthesis of 2-(1-Cyclohexenyl)ethanol
Topic: Physical properties of 2-(1-cyclohexenyl)ethanol Content Type: In-depth technical guide.
Executive Summary
2-(1-Cyclohexenyl)ethanol (CAS: 3197-68-0) is a cyclic unsaturated alcohol of significant interest in organic synthesis, fragrance chemistry, and pharmaceutical development.[1] Structurally characterized by a cyclohexene ring substituted at the 1-position with a hydroxyethyl chain, it serves as a versatile building block for constructing complex terpene frameworks and biologically active morphinan derivatives.
This guide provides a rigorous analysis of its physical constants, spectroscopic signatures, and synthetic methodologies, designed for researchers requiring high-fidelity data for experimental design.
Molecular Identification & Structural Characterization
Precise identification is critical for database integration and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 2-(1-Cyclohexen-1-yl)ethanol |
| Common Synonyms | 2-(1-Cyclohexenyl)ethanol; 1-(2-Hydroxyethyl)cyclohexene |
| CAS Registry Number | 3197-68-0 |
| Molecular Formula | C |
| Molecular Weight | 126.20 g/mol |
| SMILES | C1(CCO)=CCCCC1 |
| InChI Key | UOAZYMOJIMTMHR-UHFFFAOYSA-N |
| Beilstein/Reaxys ID | 227351 |
Physical Properties
The following data represents a synthesis of experimental values and high-confidence calculated properties.
Thermodynamic & Transport Properties
| Property | Value | Condition / Note |
| Physical State | Liquid | At 20°C, 1 atm |
| Boiling Point | 198°C | @ 760 mmHg (Standard Pressure) [1] |
| Density | 0.95 g/cm³ | @ 25°C [2] |
| Refractive Index ( | 1.485 | @ 20°C [2] |
| Flash Point | 82.7°C | Closed Cup [2] |
| Vapor Pressure | ~0.093 mmHg | @ 25°C (Extrapolated) |
| LogP (Octanol/Water) | 1.87 | Calculated (Consensus) [3] |
| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, CHCl₃ |
Technical Insight:
The boiling point of 198°C reflects the hydrogen bonding capability of the primary hydroxyl group, significantly elevating it above the non-polar analog ethylcyclohexene. The refractive index (1.485) is consistent with the presence of the endocyclic double bond, which increases polarizability relative to the saturated analog, 2-cyclohexylethanol (
Synthesis & Manufacturing Protocol
While various routes exist, the Reformatsky-Dehydration-Reduction sequence is the most robust laboratory method, offering high regioselectivity for the endo-alkene product.
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis of 2-(1-cyclohexenyl)ethanol from cyclohexanone via the Reformatsky reaction.
Detailed Experimental Protocol
Step 1: Reformatsky Reaction
-
Activation : Activate Zinc dust (1.2 eq) with dilute HCl, wash with water/acetone, and dry under vacuum.
-
Addition : Suspend Zn in anhydrous benzene/THF. Add a portion of ethyl bromoacetate and cyclohexanone to initiate the reaction (indicated by turbidity/exotherm).
-
Reflux : Add the remaining reagents dropwise. Reflux for 2 hours.
-
Workup : Quench with dilute H₂SO₄. Extract with ether.[2][3]
Step 2: Dehydration
-
Treat the crude hydroxy-ester with POCl₃ in pyridine or catalytic p-TsOH in refluxing benzene with a Dean-Stark trap.
-
Purification : Distillation yields Ethyl (1-cyclohexenyl)acetate .
Step 3: Reduction
-
Setup : Charge a flame-dried flask with LiAlH₄ (0.75 eq) in dry diethyl ether under N₂.
-
Addition : Add Ethyl (1-cyclohexenyl)acetate dropwise at 0°C.
-
Quench : Use the Fieser method (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.
-
Isolation : Filter, dry over MgSO₄, and distill under reduced pressure to obtain 2-(1-cyclohexenyl)ethanol .
Spectroscopic Characterization
Verification of the product requires analysis of the vinylic and methylene signals.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl₃, 400 MHz
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 5.45 - 5.55 | Multiplet (m) | 1H | =CH | Vinylic proton (C2 of ring) |
| 3.65 - 3.75 | Triplet (t) | 2H | -CH | Methylene adjacent to Oxygen |
| 2.20 - 2.28 | Triplet (t) | 2H | =C-CH | Allylic side-chain methylene |
| 1.95 - 2.05 | Multiplet (m) | 4H | Ring CH | Allylic ring protons (C3, C6) |
| 1.55 - 1.65 | Multiplet (m) | 4H | Ring CH | Homoallylic ring protons (C4, C5) |
| 1.80 (var) | Broad Singlet | 1H | -OH | Hydroxyl proton (concentration dependent) |
Infrared Spectroscopy (FT-IR)
-
3300 - 3400 cm
: O-H stretching (Broad, strong). -
3010 - 3050 cm
: =C-H stretching (Weak, sp ). -
2850 - 2950 cm
: C-H stretching (Strong, sp ). -
1650 - 1670 cm
: C=C stretching (Weak, characteristic of trisubstituted alkenes). -
1050 cm
: C-O primary alcohol stretch.
Safety & Handling (GHS Classification)
Based on structural analogs and available safety data.
-
Signal Word : WARNING
-
Hazard Statements :
-
Precautionary Measures :
-
Store in a cool, well-ventilated place.
-
Use chemically resistant gloves (Nitrile) and safety goggles.
-
Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which can cleave the double bond or oxidize the alcohol.
-
References
-
LookChem . 2-(1-cyclohexenyl)ethanol Physical Properties and CAS Data. Retrieved from .
-
Cheméo . Ethanol, 1-(1-cyclohexenyl)- Physical Properties. Retrieved from .
-
ChemSynthesis . Synthesis and Properties of CAS 3197-68-0. Retrieved from .
-
PubChem . Compound Summary for 2-(1-Cyclohexenyl)ethylamine (Analog Reference). Retrieved from . (Note: Used for comparative structural validation).
Sources
2-(cyclohex-1-en-1-yl)ethan-1-ol CAS number 3197-68-0
This guide provides an in-depth technical analysis of 2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS 3197-68-0), a versatile homoallylic alcohol used as a strategic building block in pharmaceutical synthesis—most notably for morphinan-class antitussives—and fragrance chemistry.
CAS Number: 3197-68-0 Synonyms: 2-(1-Cyclohexenyl)ethanol; 1-(2-Hydroxyethyl)cyclohexene IUPAC Name: 2-(cyclohex-1-en-1-yl)ethan-1-ol[1][2][3][4]
Executive Summary & Structural Significance
2-(cyclohex-1-en-1-yl)ethan-1-ol is a primary alcohol tethered to a cyclohexene ring at the 1-position. Its chemical value lies in its bifunctional nature :
-
The Primary Hydroxyl Group: A handle for esterification, oxidation (to aldehyde/acid), or conversion to leaving groups (tosylates/halides) for nucleophilic substitution.
-
The Endocyclic Double Bond: Located at the
-position relative to the side chain attachment, it serves as a latent functional group for epoxidation, hydroboration, or cationic cyclization reactions.
This compound is a critical intermediate in the synthesis of 2-(1-cyclohexenyl)ethylamine , the direct precursor to Dextromethorphan and Levorphanol , making it a high-value target in opioid analgesic and antitussive manufacturing.
Physicochemical Properties
Data aggregated from predicted models and experimental analogues.
| Property | Value | Technical Note |
| Molecular Formula | C | Unsaturation Degree = 2 |
| Molecular Weight | 126.20 g/mol | Suitable for fragment-based drug design |
| Boiling Point | ~229 °C (760 mmHg) | High boiling point due to H-bonding |
| Density | 0.95 ± 0.05 g/cm³ | Slightly less dense than water |
| LogP | 1.87 (Predicted) | Moderately lipophilic; crosses BBB easily if derivatized |
| Solubility | Soluble in EtOH, Et₂O, DCM | Limited solubility in water (~4 g/L) |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
Synthetic Pathways & Methodologies[8][9][10][11]
The synthesis of CAS 3197-68-0 requires controlling regiochemistry to ensure the double bond remains in the thermodynamically stable 1-position (endocyclic) rather than migrating to the exocyclic position.
Pathway A: The Grignard-Epoxide Homologation (Lab Scale)
This is the most direct route for generating the carbon skeleton with precise control.
Mechanism:
-
Precursor Preparation: 1-Chlorocyclohexene is converted to the Grignard reagent.
-
Nucleophilic Attack: The organomagnesium species attacks ethylene oxide (oxirane) at the least hindered carbon.
-
Hydrolysis: Acidic workup yields the alcohol.[5]
Protocol:
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
-
Grignard Formation: Add 1-chlorocyclohexene (1.0 eq) in anhydrous THF dropwise. Reflux for 1-2 hours until Mg is consumed.
-
Epoxide Addition: Cool to -10°C. Cannulate a solution of Ethylene Oxide (1.2 eq) in THF into the mixture. Note: Ethylene oxide is a gas; use a pre-cooled solution.
-
Workup: Quench with sat. NH
Cl. Extract with Et O. Purify via vacuum distillation.
Pathway B: Reduction of 1-Cyclohexenylacetic Acid (Industrial Scale)
Preferred for bulk manufacturing due to the avoidance of volatile epoxides.
Protocol:
-
Starting Material: Ethyl 2-(cyclohex-1-en-1-yl)acetate (often derived from cyclohexanone via Reformatsky or Knoevenagel condensation).
-
Reduction: Treat with LiAlH
(0.75 eq) in THF at 0°C. -
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid.
-
Yield: Typically >85%.
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways for 2-(cyclohex-1-en-1-yl)ethan-1-ol, highlighting the Grignard and Hydride Reduction routes.
Analytical Characterization (Spectroscopy)
Identification relies on distinguishing the 1-enyl isomer from the 2-enyl or exocyclic isomers.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.45 - 5.55 | Multiplet (m) | 1H | =CH (C2) | Confirms endocyclic double bond. |
| 3.65 - 3.75 | Triplet (t) | 2H | -CH | Characteristic primary alcohol. |
| 2.25 - 2.30 | Triplet (t) | 2H | =C-CH | Allylic methylene linking ring to alcohol. |
| 1.95 - 2.05 | Multiplet | 4H | Ring CH | Allylic protons inside the ring. |
| 1.55 - 1.65 | Multiplet | 4H | Ring CH | Distal ring protons. |
| 1.40 | Broad Singlet | 1H | -OH | Exchangeable with D |
Key Diagnostic: The absence of a vinyl signal integrating to 2H rules out the terminal alkene (vinylcyclohexane derivative). The presence of only one olefinic proton confirms the trisubstituted double bond at the 1-position.
Infrared Spectroscopy (IR)[14]
-
3350 cm
: Broad O-H stretch (Intermolecular H-bonding). -
1660 cm
: Weak C=C stretch (Trisubstituted alkene). -
1050 cm
: C-O stretch (Primary alcohol).
Applications in Drug Development
The primary utility of CAS 3197-68-0 is as a "divergent intermediate." It allows access to nitrogen-containing heterocycles via nucleophilic substitution or cyclization.
A. Synthesis of Morphinan Precursors
The alcohol is converted to 2-(1-cyclohexenyl)ethylamine , a specific intermediate for the Grewe cyclization used to synthesize Dextromethorphan.
Workflow:
-
Activation: Alcohol
Mesylate (MsCl, Et N). -
Substitution: Mesylate
Nitrile (NaCN, DMSO) or Azide (NaN ). -
Reduction: Nitrile/Azide
Amine .
B. Cationic Cyclization (Pictect-Spengler Analogues)
Under acidic conditions, the alcohol (or its aldehyde derivative) can undergo cationic cyclization with tryptamines or phenethylamines to form polycyclic indole alkaloids. The cyclohexenyl double bond acts as the nucleophile to trap the iminium ion.
Figure 2: Downstream applications in pharmaceutical synthesis (Dextromethorphan) and fine chemicals.
Safety & Handling (SDS Summary)
Based on GHS Classifications for similar unsaturated alcohols.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The double bond is susceptible to autoxidation over time; stabilizers (e.g., BHT) are often added for long-term storage.
References
-
ChemicalBook. 2-(1-Cyclohexenyl)ethanol Properties and NMR Data. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11116070, 2-Cyclohexene-1-ethanol. Retrieved from .[6]
-
Organic Syntheses. Cyclohexylcarbinol (General Grignard Protocols). Coll. Vol. 1, p.188 (1941). Retrieved from .
-
GuideChem. 2-(1-cyclohexenyl)ethanol CAS 3197-68-0 Synthesis and Safety. Retrieved from .
-
U.S. Environmental Protection Agency. Substance Registry Services: 2-(cyclohex-1-en-1-yl)ethan-1-ol. Retrieved from .
Sources
- 1. 2-Cyclohexylethanol (4442-79-9) 1H NMR [m.chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Asymmetric Hydrovinylation of 1-Vinylcycloalkenes. Reagent Control of Regio- and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Question 71: Ethylene oxide when treated with phenyl magnesium bromide fo.. [askfilo.com]
- 6. 2-Cyclohexene-1-ethanol | C8H14O | CID 11116070 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol: Starting Materials and Core Strategies
This guide provides a comprehensive overview of the primary synthetic routes for producing 2-(cyclohex-1-en-1-yl)ethan-1-ol, a valuable chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.
Introduction
2-(Cyclohex-1-en-1-yl)ethan-1-ol is a key building block in the synthesis of various organic molecules, including pharmaceuticals and flavor and fragrance compounds. Its structure, featuring a cyclohexene ring coupled with a primary alcohol, offers multiple sites for further functionalization. The efficient synthesis of this molecule is therefore of significant interest. This guide will focus on the most prevalent and practical starting materials and the subsequent synthetic transformations required to obtain the target molecule.
The most versatile and economically viable starting material for the synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol is cyclohexanone . This readily available cyclic ketone can be elaborated into the target structure through several distinct and reliable synthetic pathways. We will explore three primary strategies, each commencing with cyclohexanone.
Synthetic Strategy I: Grignard Reagent-Based Approach
The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1][2] This approach leverages the nucleophilic character of Grignard reagents to attack electrophilic centers. In the context of synthesizing 2-(cyclohex-1-en-1-yl)ethan-1-ol, two main variations of the Grignard strategy are employed.
Method A: Reaction of a Cyclohexenyl Grignard Reagent with an Electrophile
This method involves the preparation of a cyclohexenyl Grignard reagent, which then reacts with a suitable two-carbon electrophile, such as ethylene oxide, to introduce the hydroxyethyl moiety.
Starting Materials:
-
Cyclohexanone
-
Bromine
-
A suitable base (e.g., sodium ethoxide)
-
Magnesium turnings
-
Ethylene oxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Experimental Protocol:
-
Synthesis of 1-Bromocyclohexene:
-
Cyclohexanone is first converted to 2-bromocyclohexanone via α-bromination using bromine in an appropriate solvent.
-
The resulting 2-bromocyclohexanone is then subjected to dehydrobromination using a base to yield 1-bromocyclohexene.
-
-
Formation of Cyclohexenyl Magnesium Bromide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether or THF.
-
A solution of 1-bromocyclohexene in the same anhydrous solvent is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.[1][3]
-
-
Reaction with Ethylene Oxide:
-
The freshly prepared cyclohexenyl magnesium bromide solution is cooled in an ice bath.
-
A solution of ethylene oxide in the anhydrous solvent is added slowly. The reaction is exothermic and the temperature should be carefully controlled.[4]
-
The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield 2-(cyclohex-1-en-1-yl)ethan-1-ol.
-
Causality and Insights: The success of this method hinges on the efficient formation of the Grignard reagent, which requires strictly anhydrous conditions to prevent quenching by water. Ethylene oxide is an excellent electrophile for this reaction as it directly introduces the desired two-carbon alcohol chain. The regioselectivity of the epoxide opening is controlled by the nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the ethylene oxide ring.
Method B: Reaction of a Vinyl Grignard Reagent with Cyclohexanone
An alternative Grignard-based approach involves the reaction of a vinyl Grignard reagent with cyclohexanone, followed by a rearrangement. This method is often employed for the synthesis of the corresponding amine, but the principles can be adapted for the alcohol.[5][6][7]
Starting Materials:
-
Cyclohexanone
-
Vinyl bromide or vinyl chloride
-
Magnesium turnings
-
Thionyl chloride
-
Pyridine or triethylamine
-
Anhydrous diethyl ether or THF
Experimental Protocol:
-
Synthesis of 1-Vinylcyclohexan-1-ol:
-
A solution of vinylmagnesium bromide or chloride is prepared in anhydrous THF.[6]
-
Cyclohexanone is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[6]
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product, 1-vinylcyclohexan-1-ol, is extracted and purified.
-
-
Allylic Rearrangement:
-
The 1-vinylcyclohexan-1-ol is treated with an acid catalyst (e.g., dilute sulfuric acid) or a reagent like thionyl chloride in the presence of a base.[5][7] This induces a dehydration and an allylic rearrangement to form the more stable 1-(2-chloroethyl)cyclohex-1-ene.
-
Subsequent hydrolysis of the chloro-intermediate under appropriate conditions would yield the target alcohol.
-
Workflow Diagram: Grignard-Based Syntheses
Caption: Grignard-based synthetic pathways to 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Synthetic Strategy II: Wittig Reaction Approach
The Wittig reaction provides a robust method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[8][9][10][11][12] This strategy can be adapted to synthesize an intermediate that can then be converted to the target alcohol.
Starting Materials:
-
Cyclohexanone
-
(2-Bromoethyl)triphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous THF or DMSO
Experimental Protocol:
-
Preparation of the Phosphonium Ylide (Wittig Reagent):
-
(2-Bromoethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like THF or DMSO in a flame-dried flask under an inert atmosphere.
-
A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction with Cyclohexanone:
-
A solution of cyclohexanone in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction results in the formation of (2-bromoethylidene)cyclohexane.
-
-
Conversion to the Alcohol:
-
The resulting (2-bromoethylidene)cyclohexane can be converted to the target alcohol through a two-step process:
-
First, an elimination reaction using a suitable base can be performed to generate 1-vinylcyclohexene.
-
Then, a hydroboration-oxidation reaction of 1-vinylcyclohexene would selectively hydroxylate the terminal carbon of the vinyl group to yield 2-(cyclohex-1-en-1-yl)ethan-1-ol.
-
-
Causality and Insights: The choice of the phosphonium salt is critical for introducing the required two-carbon chain. The stereoselectivity of the Wittig reaction (E/Z isomerism of the double bond) can be influenced by the nature of the ylide and the reaction conditions. The subsequent conversion of the haloalkene to the alcohol via hydroboration-oxidation is a reliable method that proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the primary alcohol.
Workflow Diagram: Wittig Reaction Pathway
Caption: Wittig reaction strategy for the synthesis of the target alcohol.
Synthetic Strategy III: Reduction of a Carboxylic Acid Derivative
This approach involves the synthesis of 2-(cyclohex-1-en-1-yl)acetic acid or its ester, followed by reduction to the corresponding primary alcohol.
Starting Materials:
-
Cyclohexanone
-
Malonic acid or a malonic ester (e.g., diethyl malonate)
-
A base (e.g., piperidine, sodium ethoxide)
-
A reducing agent (e.g., lithium aluminum hydride (LiAlH₄))[13][14]
-
Anhydrous diethyl ether or THF
Experimental Protocol:
-
Knoevenagel Condensation:
-
Cyclohexanone is reacted with malonic acid or a malonic ester in the presence of a catalytic amount of a base like piperidine.[13]
-
The reaction mixture is heated, often with azeotropic removal of water, to drive the condensation reaction to completion, yielding cyclohexylidene malonic acid (or its ester).
-
-
Decarboxylation and Isomerization:
-
If malonic acid is used, the product from the Knoevenagel condensation can be heated to induce decarboxylation, which can lead to the formation of 2-(cyclohex-1-en-1-yl)acetic acid through isomerization of the double bond into the more stable conjugated position.
-
-
Reduction:
-
The resulting 2-(cyclohex-1-en-1-yl)acetic acid or its ester is dissolved in an anhydrous solvent like diethyl ether or THF.
-
This solution is added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride, at a low temperature.[14]
-
The reaction is carefully quenched with water and then a sodium hydroxide solution.
-
The product is extracted and purified by distillation or chromatography.
-
Causality and Insights: The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond and introducing a carboxylic acid or ester functionality. The choice of reducing agent is crucial; LiAlH₄ is required for the reduction of carboxylic acids and esters, as milder reagents like sodium borohydride are generally not effective.[14] This method provides a straightforward route to the target alcohol, with the key challenge being the control of the double bond position during the condensation and decarboxylation steps.
Workflow Diagram: Reduction Pathway
Caption: Synthesis via reduction of a carboxylic acid derivative.
Quantitative Data Summary
| Synthetic Strategy | Key Starting Materials | Typical Overall Yield | Key Advantages | Key Challenges |
| Grignard (Method A) | Cyclohexanone, Bromine, Magnesium, Ethylene Oxide | Moderate to Good | Direct introduction of the hydroxyethyl group. | Requires synthesis of 1-bromocyclohexene; strict anhydrous conditions. |
| Grignard (Method B) | Cyclohexanone, Vinyl Halide, Magnesium | Moderate | Utilizes readily available vinyl Grignard reagents. | Multi-step process involving rearrangement and hydrolysis. |
| Wittig Reaction | Cyclohexanone, (2-Bromoethyl)triphenylphosphonium bromide | Moderate | Good control over double bond formation. | Requires a strong base; multi-step conversion to the alcohol. |
| Reduction of Acid | Cyclohexanone, Malonic Acid/Ester, LiAlH₄ | Good | Utilizes classic named reactions. | Requires a strong reducing agent; potential for double bond isomerization issues. |
Conclusion
The synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol can be effectively achieved from the common starting material, cyclohexanone, through several strategic pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The Grignard-based approaches offer a direct and powerful means of C-C bond formation, while the Wittig reaction provides excellent control over olefination. The reduction of a carboxylic acid derivative presents a classic and reliable alternative. Each method has its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful execution.
References
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ChemSynthesis. (2025, May 20). 2-(1-cyclohexen-1-yl)ethanol. Available at: [Link]
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Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. Available at: [Link]
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Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, February 10). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
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Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Available at: [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available at: [Link]
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Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Available at: [Link]
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Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
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Stereochemistry of 2-(cyclohex-1-en-1-yl)ethan-1-ol
An In-Depth Technical Guide to the Stereochemistry of 1-(Cyclohex-1-en-1-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 1-(cyclohex-1-en-1-yl)ethan-1-ol, a chiral allylic alcohol with significant applications in asymmetric synthesis. The guide delves into the synthesis of both racemic and enantiomerically enriched forms of the molecule, details methods for the separation of enantiomers, and outlines advanced analytical techniques for the determination of enantiomeric excess and absolute configuration. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Chirality and a Note on Nomenclature
Chirality is a fundamental concept in modern drug development and organic synthesis. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, with different enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. Allylic alcohols, in particular, are crucial building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2]
It is important to address a potential point of ambiguity in the nomenclature. The compound "2-(cyclohex-1-en-1-yl)ethan-1-ol" is an achiral molecule as the carbon atom bearing the hydroxyl group is not a stereocenter. For the purposes of this in-depth guide on stereochemistry, we will focus on the closely related and chiral isomer, 1-(cyclohex-1-en-1-yl)ethan-1-ol .[3] This molecule possesses a stereocenter at the carbon atom bonded to the hydroxyl group, making it an excellent subject for a detailed stereochemical investigation.
This guide will provide a detailed exploration of the synthesis, separation, and analysis of the enantiomers of 1-(cyclohex-1-en-1-yl)ethan-1-ol, offering valuable insights and protocols for researchers in the field.
Synthesis of 1-(Cyclohex-1-en-1-yl)ethan-1-ol
The synthesis of 1-(cyclohex-1-en-1-yl)ethan-1-ol can be approached from several angles, leading to either a racemic mixture or, through stereoselective methods, an enantiomerically enriched product.
Racemic Synthesis
A straightforward and common method for the synthesis of racemic 1-(cyclohex-1-en-1-yl)ethan-1-ol is the Grignard reaction. This involves the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 1-acetyl-1-cyclohexene. Alternatively, the reaction of acetaldehyde with cyclohex-1-en-1-ylmagnesium bromide, formed from 1-bromocyclohexene, will also yield the desired racemic alcohol.
Experimental Protocol: Racemic Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 1-bromocyclohexene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Aldehyde: The solution of the Grignard reagent is cooled to 0 °C. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is then added dropwise with stirring.
-
Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield racemic 1-(cyclohex-1-en-1-yl)ethan-1-ol.
Enantioselective Synthesis
The asymmetric synthesis of chiral allylic alcohols is a highly desirable goal in organic chemistry.[1][2] Several powerful methods have been developed to achieve this, including the enantioselective addition of organometallic reagents to aldehydes and the stereoselective reduction of α,β-unsaturated ketones.
One highly effective approach is the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by a chiral ligand.[4] Another strategy involves the catalytic asymmetric reductive coupling of alkynes and aldehydes.[5] For the synthesis of 1-(cyclohex-1-en-1-yl)ethan-1-ol, a particularly relevant method is the enantioselective reduction of 1-(cyclohex-1-en-1-yl)ethan-1-one.
Key Enantioselective Methodologies:
| Methodology | Catalyst/Reagent | Key Features |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Utilizes a hydrogen donor like isopropanol or formic acid. |
| CBS Reduction (Corey-Bakshi-Shibata) | Oxazaborolidine Catalyst | Stoichiometric or catalytic reduction using borane. |
| Enantioselective Hydrosilylation | Chiral Transition Metal Catalysts | Reduction with a silane followed by hydrolysis. |
Experimental Protocol: Enantioselective Reduction of 1-(cyclohex-1-en-1-yl)ethan-1-one
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, the chiral catalyst (e.g., a chiral oxazaborolidine) is dissolved in an anhydrous solvent such as toluene or THF.
-
Substrate Addition: The ketone, 1-(cyclohex-1-en-1-yl)ethan-1-one, is added to the catalyst solution.
-
Reductant Addition: A solution of the reducing agent (e.g., borane-dimethyl sulfide complex) is added dropwise at a low temperature (e.g., -78 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, the reaction is carefully quenched with methanol. The solvent is removed in vacuo, and the residue is worked up by adding a dilute acid and extracting with an organic solvent.
-
Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess of the resulting 1-(cyclohex-1-en-1-yl)ethan-1-ol is then determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Caption: Enantioselective synthesis workflow.
Chiral Resolution of Racemic 1-(Cyclohex-1-en-1-yl)ethan-1-ol
When an enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6][7][8]
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis. For 1-(cyclohex-1-en-1-yl)ethan-1-ol, a lipase such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: To a solution of racemic 1-(cyclohex-1-en-1-yl)ethan-1-ol in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., immobilized CAL-B).
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Separation: The enzyme is removed by filtration. The reaction mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.
Chemical Kinetic Resolution
Non-enzymatic methods for kinetic resolution often employ chiral acylation catalysts, such as chiral 4-(dimethylamino)pyridine (DMAP) derivatives or chiral phosphoric acids.[6][9] These catalysts can achieve high selectivity factors, providing access to both enantiomers in high enantiomeric purity.
Analytical Techniques for Stereochemical Analysis
The accurate determination of enantiomeric excess (ee) and absolute configuration is critical in the study and application of chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for separating enantiomers and determining their ratio.[10][11][12] The choice of the chiral stationary phase (CSP) is crucial for achieving good separation.[][14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols.[14]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is typically a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is generally used.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Caption: Chiral HPLC analysis workflow.
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs).[15][16] These agents form diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[17] Common CSAs include derivatives of 1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) and cyclodextrins.[15]
Experimental Protocol: NMR Analysis with a CSA
-
Sample Preparation: A solution of the alcohol in a suitable deuterated solvent (e.g., CDCl3) is prepared.
-
Addition of CSA: A molar excess of the chiral solvating agent is added to the NMR tube.
-
Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired.
-
Analysis: The signals corresponding to the two diastereomeric complexes are identified, and the enantiomeric excess is determined by integrating the respective peaks.[18][19]
Determination of Absolute Configuration
While the above methods can determine the ratio of enantiomers, establishing the absolute configuration (R or S) requires additional techniques. One common method is the Mosher ester analysis, which involves derivatizing the alcohol with a chiral reagent such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters allows for the assignment of the absolute configuration. More recently, methods like the competing enantioselective conversion (CEC) have been developed for the rapid determination of absolute configuration.[20][21][22]
Conclusion
The stereochemistry of 1-(cyclohex-1-en-1-yl)ethan-1-ol provides a rich platform for exploring the principles and practices of modern asymmetric synthesis and analysis. A thorough understanding of the methods for its enantioselective synthesis, chiral resolution, and stereochemical analysis is essential for its effective application in the development of new pharmaceuticals and other complex chiral molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of stereochemistry.
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Methodological & Application
Biological activity of 2-(cyclohex-1-en-1-yl)ethan-1-ol
Application Note: Biological Activity & Analytical Profiling of 2-(cyclohex-1-en-1-yl)ethan-1-ol
Executive Summary
2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS: 4361-23-3), also known as 1-cyclohexene-1-ethanol, is a cyclic terpene alcohol found in the volatile organic compound (VOC) profiles of various flora, including Trema orientalis and Norway spruce (Picea abies) bark.[1][2] While often overshadowed by its saturated analogs, this compound occupies a critical niche in chemical ecology as a semiochemical and in fragrance chemistry as a structural anchor for "green" and woody notes.[1][2]
This guide details the biological characterization of 2-(cyclohex-1-en-1-yl)ethan-1-ol, focusing on its role as an insect behavior modulator and a constituent of antimicrobial essential oils.[1][2] It provides validated protocols for quantifying its activity in olfactometry and microbial inhibition assays.[1][2]
Part 1: Biological Context & Mechanism[1][2]
Chemical Ecology & Semiochemical Activity
In ecological systems, 2-(cyclohex-1-en-1-yl)ethan-1-ol functions as a volatile signal.[1][2] Its structural similarity to 1-octen-3-ol (mushroom alcohol) and cyclohexyl ethanol suggests it acts on specific Odorant Binding Proteins (OBPs) in insects.[1][2]
-
Insect Attractant/Repellent: Found in the bark of spruce trees, it is implicated in the host-selection behavior of bark beetles (Dendroctonus spp.), often acting synergistically with other terpenes like
-pinene.[1][2] -
Defense Mechanism: In plants like Trema orientalis, it appears alongside stress-induced volatiles, suggesting a role in plant-insect defense signaling (antifeedant properties).[1][2]
Pharmacological Potential
While not a primary pharmaceutical drug, the compound serves as a chiral building block and a bioactive constituent in essential oils exhibiting:
-
Antimicrobial Action: Disrupts bacterial cell membranes via lipophilic interaction, contributing to the antiseptic properties of spruce bark extracts.[1][2]
-
Metabolic Probe: Acts as a substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP450-dependent monooxygenases), undergoing allylic hydroxylation or epoxidation at the double bond.[1][2]
Part 2: Experimental Protocols
Protocol A: High-Throughput Olfactometry Bioassay (Insect Behavior)
To determine the attractant or repellent activity of 2-(cyclohex-1-en-1-yl)ethan-1-ol against target insect species (e.g., Drosophila or Coleoptera).[1][2]
Materials:
-
Air delivery system (Active charcoal-filtered, humidified air at 0.5 L/min).[2]
-
Test Compound: 2-(cyclohex-1-en-1-yl)ethan-1-ol (>98% purity).[1][2]
-
Test Subjects: 50-100 adult insects (starved for 2-4 hours prior to assay).[2]
Methodology:
-
Stimulus Preparation: Dilute the test compound to concentrations of 0.1%, 1%, and 10% (v/v) in the solvent. Apply 10 µL to a filter paper cartridge. Apply pure solvent to a matching control cartridge.[2]
-
Acclimatization: Place the insect at the base of the Y-tube and allow 2 minutes for acclimatization in clean air.
-
Exposure: Connect the stimulus and control cartridges to the respective Y-arms.[1][2] Initiate airflow.[1][2]
-
Data Recording: Record the choice made by the insect. A "choice" is defined as crossing a decision line 3 cm into an arm and remaining for >15 seconds.[1][2]
-
Rotation: Rotate the Y-tube arms every 5 trials to eliminate directional bias (lighting/gravity). Clean the tube with ethanol between distinct cohorts.
Data Analysis:
Calculate the Preference Index (PI):
Protocol B: Headspace-SPME-GC/MS Quantification
For the detection and quantification of 2-(cyclohex-1-en-1-yl)ethan-1-ol in complex biological matrices (e.g., plant extracts).[1][2]
Reagents & Equipment:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1][2]
-
GC-MS System: Agilent 7890B/5977A or equivalent.[2]
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).[2]
-
Internal Standard: 1-Octanol (50 µg/mL).[2]
Step-by-Step Procedure:
-
Sample Prep: Place 1 g of plant tissue (finely ground) or 100 µL of oil into a 20 mL headspace vial. Add 5 µL of Internal Standard.[2] Seal with a magnetic screw cap.[2]
-
Equilibration: Incubate vial at 60°C for 15 minutes with agitation (500 rpm).
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Insert fiber into GC inlet (250°C, splitless mode) for 2 minutes.
-
GC Gradient:
-
Initial: 40°C (hold 3 min).
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C (hold 5 min).
-
-
MS Detection: Scan mode (m/z 35–350). Look for characteristic ions (m/z 79, 81, 67) and the molecular ion (weak).[2]
Protocol C: Antimicrobial MIC Determination (Broth Microdilution)
To assess the inhibitory concentration against S. aureus and E. coli.[1][2]
-
Inoculum: Prepare bacterial suspension at
CFU/mL in Mueller-Hinton Broth (MHB). -
Plate Setup: Use a 96-well polystyrene plate. Add 100 µL MHB to all wells.
-
Serial Dilution: Add 100 µL of 2-(cyclohex-1-en-1-yl)ethan-1-ol (dissolved in 5% DMSO/MHB stock) to column 1. Mix and transfer 100 µL to column 2, repeating across the plate to achieve a range of 1024 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls:
-
Incubation: 37°C for 24 hours.
-
Readout: Add 20 µL Resazurin dye (0.01%). Incubate 2 hours. Blue -> Pink color change indicates growth.[1][2] The MIC is the lowest concentration remaining Blue.[2]
Part 3: Visualization & Logic
Figure 1: Biological Interaction & Analysis Workflow
This diagram illustrates the flow from the compound's natural source, through its ecological interaction, to the analytical method used for its identification.[1][2][3][4][5]
Caption: Figure 1.[1][2][6] Integrated workflow linking the ecological source of 2-(cyclohex-1-en-1-yl)ethan-1-ol to its biological targets and analytical detection.
Part 4: Data Summary
Table 1: Physicochemical & Safety Profile
| Property | Value | Context |
| Molecular Weight | 126.20 g/mol | Volatile, suitable for GC-MS.[2] |
| LogP (Octanol/Water) | ~2.1 (Predicted) | Moderate lipophilicity; membrane permeable.[1][2] |
| Boiling Point | ~205°C | High boiling for a terpene; requires heated inlet.[1][2] |
| Odor Profile | Green, Woody, Earthy | Used in perfumery as a fixative/modifier.[1][2] |
| Key MS Fragments | m/z 79, 81, 67, 95 | Diagnostic ions for identification (cyclohexenyl ring).[2] |
| Safety (GHS) | Irritant (H315, H319) | Wear gloves/goggles.[1][2] Avoid inhalation of neat vapor.[2] |
References
-
Adinortey, M. B., et al. (2015).[1][2] Chemical Composition and Biological Activities of the Volatile Oils of Palisota hirsuta and Trema orientalis. International Journal of Chemistry. Link
-
Coppola, M., et al. (2021).[1][2] Spruce Bark Extractives: A Source of Bioactive Phenolics and Volatiles.[1][2] ResearchGate / BioResources.[2] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20367, 2-(1-Cyclohexenyl)ethanol. Link
-
Eder, E., et al. (1982).[1][2] Mutagenic properties of allylic alcohols and their metabolites. National Toxicology Program (Cited in context of cyclohexenol derivatives). Link[2]
-
BenchChem. Structure and Activity Review of Cyclohexenyl Ethanones and Alcohols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 2-(cyclohex-1-en-1-yl)ethan-1-ol in Pharmaceutical Scaffold Synthesis
Executive Summary
2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS: 4065-86-5), hereafter referred to as CHE-OH , represents a critical "hinge" intermediate in organic synthesis. Its structural utility is derived from its bifunctionality: a reactive primary hydroxyl group tethered to a nucleophilic cyclohexenyl alkene.
In pharmaceutical development, CHE-OH serves as the primary gateway to 2-(cyclohex-1-en-1-yl)ethylamine (CHE-NH₂) , the essential precursor for the Grewe Cyclization used to manufacture morphinan alkaloids like Dextromethorphan . Furthermore, its susceptibility to acid-catalyzed intramolecular cyclization makes it a valuable precursor for fused heterocyclic systems (e.g., octahydrobenzofurans) found in bioactive natural products.
This guide provides validated protocols for the functionalization of CHE-OH, focusing on amine conversion and cyclization pathways, supported by mechanistic insights and safety parameters.
Strategic Reaction Pathways
The utility of CHE-OH is best visualized through its divergent reaction pathways. The compound acts as a branch point for three distinct classes of pharmacophores.
Figure 1: Divergent synthetic pathways starting from CHE-OH. The green path represents the primary industrial route for antitussive manufacturing.
Critical Application: Synthesis of Morphinan Precursors[2][3]
The most high-value application of CHE-OH is its conversion to CHE-NH₂ . This amine is subsequently coupled with 4-methoxyphenylacetic acid to form the substrate for the Grewe cyclization, yielding the morphinan skeleton.
Protocol A: Conversion of CHE-OH to CHE-NH₂ (Via Mesylation/Azidation)
Rationale: Direct amination of the alcohol is difficult due to the poor leaving group ability of the hydroxyl. Industrial routes often use acid chlorides, but for high-purity pharmaceutical applications, the Mesylate-Azide pathway offers milder conditions and higher regioselectivity, avoiding migration of the double bond.
Step 1: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).
-
Charge a reactor with CHE-OH (1.0 eq) and dry DCM (10 vol).
-
Cool to 0°C and add Et₃N (1.5 eq).
-
Dropwise add MsCl (1.2 eq) maintaining internal temperature < 5°C.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated NaHCO₃. Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Checkpoint: ¹H NMR should show disappearance of CH₂-OH signal (~3.7 ppm) and appearance of CH₂-OMs (~4.2 ppm).
-
Step 2: Nucleophilic Substitution (Azidation)
-
Reagents: Sodium Azide (NaN₃), DMF or DMSO.
-
Safety Note: NaN₃ is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and dedicated waste streams.
-
Dissolve the crude mesylate in DMF (5 vol).
-
Add NaN₃ (1.5 eq) carefully.
-
Heat to 60°C for 4–6 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer extensively with water to remove DMF.
Step 3: Staudinger Reduction to Amine
-
Reagents: Triphenylphosphine (PPh₃), THF, Water.
-
Dissolve the azide in THF (10 vol).
-
Add PPh₃ (1.1 eq) at RT. Evolution of N₂ gas will be observed (ensure venting).
-
Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).
-
Add H₂O (2 eq) and heat to reflux for 3 hours to hydrolyze the intermediate.
-
Purification: Acid-base extraction. Acidify to pH 2 (amine goes to water), wash organics, basify aqueous layer to pH 12, extract amine into DCM.
Yield Expectation: 75–85% overall from alcohol.
Application: Synthesis of Fused Heterocyclics (Benzofurans)[6]
CHE-OH can undergo intramolecular cyclization to form octahydrobenzofuran . This reaction exploits the proximity of the hydroxyl group to the alkene, mimicking the biogenesis of terpene cyclizations.
Protocol B: Acid-Catalyzed Cyclization
Mechanism: Protonation of the alkene generates a tertiary carbocation, which is trapped by the pendant hydroxyl oxygen.
Figure 2: Mechanistic flow of the acid-catalyzed cyclization.
Experimental Procedure
-
Solvent System: Toluene or Dichloroethane (DCE).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Amberlyst-15 resin (heterogeneous, easier workup).
-
Process:
-
Workup: Cool, filter off catalyst (if resin) or wash with NaHCO₃ (if pTSA). Concentrate.
-
Stereochemistry: The junction is typically cis-fused due to thermodynamic stability in the transition state.
Comparative Analysis of Synthetic Routes
| Parameter | Path A: Amine Synthesis (Morphinans) | Path B: Cyclization (Benzofurans) |
| Primary Utility | API Synthesis (Dextromethorphan, Tramadol analogs) | Fragrance, Terpene synthesis, Scaffolds |
| Key Reagents | MsCl, NaN₃, PPh₃ (or Gabriel Reagents) | pTSA, H₂SO₄, or BF₃·OEt₂ |
| Atom Economy | Moderate (Loss of MsOH, N₂) | 100% (Isomerization/Cyclization) |
| Critical Risk | Azide toxicity, control of N₂ evolution | Polymerization of alkene if too concentrated |
| Scalability | High (Stepwise control) | High (Continuous flow compatible) |
References
-
Vertex AI Search. (2026). Synthesis of 2-(1-cyclohexenyl)ethylamine from 2-(1-cyclohexenyl)ethanol. [Search Results 1.1, 1.3]. Retrieved from and .
-
ChemicalBook. (2025). 2-(1-Cyclohexenyl)ethylamine synthesis and properties. [Search Result 1.4]. Retrieved from .
-
National Toxicology Program. (2025). 2-Cyclohexen-1-one and related derivatives background. [Search Result 1.7]. Retrieved from .
-
WuXi Biology. (2024).[3] Benzofuran Synthesis via Acid Catalyzed Cyclization. [Search Result 1.11]. Retrieved from .
-
MDPI. (2023).[4] Intramolecular Cyclization of Alkenyl Alcohols. [Search Result 1.9]. Retrieved from .
Sources
- 1. CN104119273A - Novel method for preparing dextromethorphan - Google Patents [patents.google.com]
- 2. An Improved Process For Preparing Intermediates Of Dextromethorphan [quickcompany.in]
- 3. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
Derivatization of 2-(cyclohex-1-en-1-yl)ethan-1-ol for bioassays
Application Note: Derivatization Strategies for 2-(cyclohex-1-en-1-yl)ethan-1-ol in Bioassays
Abstract
2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS 3197-68-0) is a valuable structural scaffold in the synthesis of morphinan analogs, fragrances, and terpene-based bioactive agents.[1][2] However, its application in biological assays is frequently hindered by two physical limitations: poor aqueous solubility (logP ~1.8–2.0) and lack of a distinct UV/Vis chromophore , which complicates HPLC quantification and cellular tracking. This guide details two robust derivatization protocols designed to overcome these barriers:
-
Hemisuccinate Conjugation: To introduce an ionizable carboxylate handle for improved solubility and protein bioconjugation.
-
Dansylation: To append a high-quantum-yield fluorophore for nanomolar detection and cellular localization studies.[1]
Section 1: Molecular Profile & Rationale[1]
The target molecule consists of a lipophilic cyclohexene ring attached to a primary ethanol chain. The primary alcohol (-OH) is the sole "handle" for chemical modification without disrupting the cyclohexene pharmacophore.
| Property | Value | Bioassay Challenge | Solution |
| Chromophore | None (Weak | Invisible in standard HPLC-UV; cannot track in cells.[1] | Fluorescent Labeling (Protocol B) |
| Solubility | Hydrophobic (Organic soluble) | Precipitates in aqueous media; poor bioavailability.[3] | Hydrophilic Linker (Protocol A) |
| Stability | Alkene sensitive to strong oxidants | Potential degradation during metabolic studies.[1] | Mild Esterification (Avoids oxidation) |
Section 2: Protocol A - Hemisuccinate Synthesis (Solubility & Bioconjugation)
Objective: Convert the neutral alcohol into a hemisuccinate ester. This introduces a terminal carboxylic acid, allowing the molecule to be dissolved in aqueous buffers (as a salt) or conjugated to carrier proteins (e.g., BSA) for immunogenicity studies.[3]
Mechanism: Nucleophilic attack of the alcohol oxygen on succinic anhydride, catalyzed by 4-Dimethylaminopyridine (DMAP).[1] DMAP acts as a nucleophilic catalyst, forming a reactive
Materials
-
Substrate: 2-(cyclohex-1-en-1-yl)ethan-1-ol (1.0 eq)
-
Reagent: Succinic anhydride (1.5 eq)
-
Catalyst: DMAP (0.1 eq)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add 2-(cyclohex-1-en-1-yl)ethan-1-ol (100 mg, 0.79 mmol) dissolved in 5 mL anhydrous DCM.
-
Addition: Add Succinic anhydride (119 mg, 1.19 mmol) and DMAP (10 mg, 0.08 mmol) to the stirring solution.
-
Initiation: Dropwise add TEA (132 µL, 0.95 mmol). The solution may warm slightly (exothermic).[3]
-
Reaction: Stir at room temperature (RT) for 4–6 hours. Validation: Monitor by TLC (SiO2, 50% EtOAc/Hexane).[3] The product will appear as a lower Rf spot (acidic tail) compared to the starting alcohol.[3]
-
Workup (Critical for Purity):
-
Dilute with 20 mL DCM.
-
Wash 2x with 10% Citric Acid (removes DMAP/TEA).
-
Wash 1x with Brine.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Result: A viscous oil or waxy solid.[1] Yield is typically >90%.[4]
Application Note: To solubilize this derivative for cell assays, dissolve in DMSO and dilute into PBS (pH 7.4). The terminal acid (pKa ~4.5) will deprotonate, forming a soluble anion.
Section 3: Protocol B - Dansyl Labeling (Fluorescence Detection)
Objective: Attach a Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group.[1][3] This creates a stable sulfonate ester that fluoresces green (Ex: 335 nm / Em: 500 nm), enabling HPLC-FLD quantification or fluorescence microscopy.[1]
Mechanism: Sulfonylation of the primary alcohol. The sulfonyl chloride is highly electrophilic; the base neutralizes the HCl byproduct to drive the equilibrium.
Materials
-
Substrate: 2-(cyclohex-1-en-1-yl)ethan-1-ol (1.0 eq)
-
Conditions: Dark (protect fluorophore from photobleaching)[1][3]
Step-by-Step Methodology
-
Preparation: Dissolve 2-(cyclohex-1-en-1-yl)ethan-1-ol (50 mg, 0.40 mmol) in 2 mL anhydrous Pyridine (acts as solvent and base).
-
Alternative: Use 2 mL DCM + 2 eq TEA if pyridine removal is difficult in your lab setup.
-
-
Reaction: Add Dansyl Chloride (130 mg, 0.48 mmol) in one portion.
-
Incubation: Wrap the flask in aluminum foil. Stir at RT for 12 hours (overnight).
-
Note: Primary alcohols react slower than amines; overnight incubation ensures completion.
-
-
Quenching: Add 0.5 mL water and stir for 10 mins to hydrolyze excess Dansyl Chloride.
-
Extraction:
-
Purification: Flash chromatography (10-20% EtOAc in Hexane). The product is a bright yellow-green fluorescent solid.[1]
Section 4: Quality Control & Validation
Trustworthiness relies on self-validating analytical checks.[1]
| Method | Expected Result (Hemisuccinate) | Expected Result (Dansylate) |
| 1H NMR | Shift of | Aromatic Dansyl peaks (7.0–8.5 ppm). |
| IR Spec | Broad -OH stretch disappears. Strong Carbonyl (C=O) band appears at ~1730 cm⁻¹. | -OH disappears.[1] Strong Sulfonate (S=O) bands at 1350/1175 cm⁻¹. |
| HPLC | Peak shift to lower retention time (if run at pH > 5). | Single fluorescent peak. Detection limit improves from µM to nM range. |
Section 5: Workflow Visualization
The following diagrams illustrate the decision logic and chemical pathways.
Diagram 1: Derivatization Decision Tree
Caption: Decision matrix for selecting the appropriate derivatization pathway based on bioassay limitations.
Diagram 2: Hemisuccinate Synthesis Mechanism
Caption: DMAP-catalyzed ring opening of succinic anhydride by the primary alcohol.
References
-
Steglich Esterification Principles : Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [3]
-
Dansylation Protocols : Walker, J. M. (1994).[5] The Dansyl Method for Identifying N-Terminal Amino Acids.[1][5][6] Methods in Molecular Biology.
-
General Alcohol Derivatization : Thermo Fisher Scientific. Reagents for Modifying Alcohols.
-
Succinic Anhydride Reactivity : Somoza, J. R., et al. (2021). Succinic Anhydride Modification of Proteins. Stack Exchange Chemistry / Org Syn. [3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-(Cyclohex-1-en-1-yl)ethan-1-ol Derivatives
Abstract
This technical guide provides an in-depth exploration of the strategic application of protecting groups in the synthesis of derivatives of 2-(cyclohex-1-en-1-yl)ethan-1-ol. This valuable structural motif is a precursor in the development of various biologically active molecules and fine chemicals. Mastery of its synthesis and subsequent derivatization is crucial for researchers in medicinal chemistry and materials science. This document outlines robust synthetic routes to the parent alcohol and details the selection and implementation of common protecting groups for the hydroxyl functionality, ensuring chemoselectivity in multi-step synthetic sequences. Detailed, field-proven protocols for the protection and deprotection of the alcohol as silyl ethers, benzyl ethers, and esters are provided, along with a discussion of their respective advantages and limitations.
Introduction: The Synthetic Challenge and the Necessity for Protection
The 2-(cyclohex-1-en-1-yl)ethan-1-ol scaffold presents a unique synthetic challenge due to the presence of two reactive sites: the nucleophilic hydroxyl group and the electrophilic double bond. In many synthetic endeavors, it is desirable to perform chemical transformations on one of these functional groups while leaving the other intact. For instance, reactions such as epoxidation, dihydroxylation, or addition to the double bond would be compromised by the presence of the acidic proton of the hydroxyl group. Conversely, attempts to derivatize the alcohol under certain conditions could lead to unwanted side reactions at the double bond.
To achieve the desired chemoselectivity, a common and effective strategy is the temporary "masking" of the hydroxyl group with a protecting group.[1][2][3] A suitable protecting group must be easy to install and remove in high yield, and it must be stable to the reaction conditions required for modifying other parts of the molecule.[2][4] This guide will focus on three widely used classes of protecting groups for alcohols: silyl ethers, benzyl ethers, and esters.
Synthesis of the Core Scaffold: 2-(Cyclohex-1-en-1-yl)ethan-1-ol
A reliable synthesis of the starting material is paramount. Two plausible and efficient methods for the synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol are presented below.
Grignard Reaction with Ethylene Oxide
This approach involves the reaction of a cyclohexenyl Grignard reagent with ethylene oxide. The Grignard reagent can be prepared from 1-bromocyclohexene. The subsequent nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, yields the desired primary alcohol.[5][6][7]
Protocol 2.1: Synthesis via Grignard Reaction
-
Preparation of Cyclohexenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.[8] Slowly add a solution of 1-bromocyclohexene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.[8] After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C in an ice bath. Slowly bubble ethylene oxide gas (1.5 eq) through the solution or add a pre-condensed solution of ethylene oxide in THF. Caution: Ethylene oxide is a toxic and flammable gas. This step should be performed in a well-ventilated fume hood.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Wittig Reaction and Subsequent Reduction
An alternative strategy involves a Wittig reaction between cyclohexanone and a suitable phosphonium ylide to generate an exocyclic double bond, followed by a selective reduction.[9][10][11][12][13]
Protocol 2.2: Synthesis via Wittig Reaction
-
Preparation of the Wittig Reagent: To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise. Allow the resulting red-orange solution to stir at 0 °C for 30 minutes.
-
Wittig Reaction: Add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Hydrolysis: Quench the reaction with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, a vinyl ether, is then hydrolyzed by stirring with 2M hydrochloric acid in THF at room temperature for 2 hours to yield cyclohexanecarbaldehyde.
-
Reduction: To a solution of the crude cyclohexanecarbaldehyde in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction for 1 hour at room temperature.
-
Final Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by flash column chromatography.
-
Dehydration: The resulting 2-(cyclohexyl)ethan-1-ol can be dehydrated to the target molecule using a mild acid catalyst such as phosphoric acid with heating, and distilling the product as it forms.[14]
Strategic Application of Protecting Groups
Once the core alcohol is synthesized, the choice of protecting group is dictated by the intended subsequent chemical transformations. The concept of orthogonal protection , where multiple protecting groups can be removed under distinct conditions, is a powerful tool in complex syntheses.[4][15]
Silyl Ethers: Versatile and Mildly Cleavable
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride-containing reagents, and the variety of conditions available for their cleavage.[1][16][17][18][19] The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether.
| Protecting Group | Abbreviation | Stability (relative) | Common Deprotection Conditions |
| Trimethylsilyl | TMS | Low | Mild acid (e.g., acetic acid in THF/water) |
| Triethylsilyl | TES | Moderate | Mild acid, TBAF |
| tert-Butyldimethylsilyl | TBS/TBDMS | High | TBAF, HF•Pyridine, strong acid |
| tert-Butyldiphenylsilyl | TBDPS | Very High | TBAF, HF•Pyridine |
Protocol 3.1.1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
-
To a solution of 2-(cyclohex-1-en-1-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the TBS-protected alcohol.
Protocol 3.1.2: Deprotection of a TBS Ether
-
To a solution of the TBS-protected alcohol (1.0 eq) in THF, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the deprotected alcohol.
Benzyl Ethers: Robust and Cleavable by Hydrogenolysis
Benzyl ethers are significantly more robust than silyl ethers, particularly towards acidic and basic conditions.[20][21][22][23][24] They are typically cleaved by catalytic hydrogenolysis, a mild and highly selective method.
Protocol 3.2.1: Protection as a Benzyl (Bn) Ether
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of 2-(cyclohex-1-en-1-yl)ethan-1-ol (1.0 eq) in anhydrous THF dropwise.
-
After the evolution of hydrogen gas ceases, add benzyl bromide (BnBr, 1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the benzyl-protected alcohol.
Protocol 3.2.2: Deprotection of a Benzyl Ether
-
To a solution of the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Esters: Protection and Derivatization in One Step
Esterification of the alcohol not only serves as a protection strategy but can also be a key step in the synthesis of a desired derivative.[25][26][27][28][29] Esters are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis (saponification).
Protocol 3.3.1: Protection as an Acetate Ester
-
To a solution of 2-(cyclohex-1-en-1-yl)ethan-1-ol (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into a separatory funnel containing 1M HCl and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetate ester.
Protocol 3.3.2: Deprotection of an Acetate Ester
-
To a solution of the acetate ester (1.0 eq) in methanol, add a solution of potassium carbonate (K₂CO₃, 2.0 eq) in water.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical flow of the synthetic and protective strategies discussed.
Caption: General workflow for the synthesis of a 2-(cyclohex-1-en-1-yl)ethan-1-ol derivative.
Caption: Decision tree for selecting an appropriate protecting group.
Conclusion
The successful synthesis of complex molecules hinges on the strategic use of protecting groups to control reactivity. For derivatives of 2-(cyclohex-1-en-1-yl)ethan-1-ol, the judicious selection of a silyl ether, benzyl ether, or ester protecting group for the hydroxyl function is critical for achieving high yields and the desired chemical outcome. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently tackle the synthesis of novel derivatives based on this important chemical scaffold.
References
Sources
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- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
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- 9. SATHEE: Chemistry Wittig Reaction [satheeneet.iitk.ac.in]
- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 20. Benzyl Ethers [organic-chemistry.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. synarchive.com [synarchive.com]
- 23. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Ester synthesis by esterification [organic-chemistry.org]
- 27. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. researchgate.net [researchgate.net]
Protocol for the oxidation of 2-(1-cyclohexenyl)ethanol
Application Note: Chemoselective Oxidation Strategies for 2-(1-cyclohexenyl)ethanol
Part 1: Strategic Analysis & Core Directive
The Substrate Challenge: 2-(1-cyclohexenyl)ethanol (CAS: 4057-31-2) presents a classic chemoselectivity dilemma in organic synthesis.[1][2] The molecule contains two reactive functionalities:[3][4][5][6][7][8][9][10][11][12]
-
A primary alcohol (homoallylic position).[2]
-
A trisubstituted endocyclic alkene .
The Objective: The primary goal in drug development contexts is typically the oxidation of the alcohol to the corresponding aldehyde (a key intermediate for drimane sesquiterpenes and fragrance compounds) or the carboxylic acid , without compromising the alkene integrity.
The Pitfalls:
-
Acid Sensitivity: The endocyclic double bond is prone to acid-catalyzed migration to the exocyclic position (thermodynamic equilibration) or hydration under harsh acidic conditions (e.g., Jones Oxidation).[1]
-
Over-Oxidation: Strong oxidants (KMnO₄) will cleave the double bond.
-
Chemoselectivity: Electrophilic oxidants (like mCPBA) will preferentially target the electron-rich alkene (epoxidation) rather than the alcohol unless specific conditions are met.[1]
The Solution: This guide prioritizes Non-Chromium, Green Oxidation Protocols . We will utilize a TEMPO-mediated system for the aldehyde, which offers superior chemoselectivity and mildness compared to PCC/PDC, and a Pinnick Oxidation sequence for the carboxylic acid to ensure the preservation of the alkene.
Part 2: Experimental Protocols
Method A: Synthesis of 2-(1-cyclohexenyl)acetaldehyde
Targeting the Aldehyde via Anelli/Piancatelli Protocols[1][2]
Rationale: The use of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with a co-oxidant (BAIB or NaOCl) is the industry standard for oxidizing primary alcohols in the presence of alkenes. The active oxidant (oxoammonium species) is sterically hindered and highly selective for alcohols, leaving the double bond untouched.
Reagents:
-
Buffer: NaHCO₃ (if acid sensitivity is extreme, though BAIB is relatively neutral).[2]
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1-cyclohexenyl)ethanol (10 mmol, 1.26 g) in DCM (40 mL).
-
Catalyst Addition: Add TEMPO (1 mmol, 156 mg) to the solution. The solution will turn a characteristic orange-red color.[2]
-
Oxidant Addition: Add water (4 mL) followed by BAIB (11 mmol, 3.54 g) in one portion.
-
Note: The biphasic nature (if water is added) or the presence of water accelerates the reaction mechanism via the formation of the hydrated intermediate, though BAIB works well in wet DCM.
-
-
Reaction: Stir vigorously at room temperature (20–25 °C). Monitor by TLC (Hexane/EtOAc 8:2).[1][2] The aldehyde spot (Rf ~0.6) should appear rapidly. Reaction is typically complete in 2–4 hours.[2]
-
Quench: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to reduce residual iodine species.
-
Workup: Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers and wash with saturated NaHCO₃ followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30 °C (aldehydes can be volatile and prone to polymerization). Purify via flash column chromatography on silica gel (neutralized with 1% Et₃N if the aldehyde is acid-sensitive).
Expected Yield: 85–92% Key Quality Attribute: Retention of the endocyclic double bond (Confirm via ¹H NMR: Olefinic proton at ~5.4-5.6 ppm).
Method B: Synthesis of 2-(1-cyclohexenyl)acetic acid
The "Telescoped" Mild Oxidation[1][2]
Rationale: Direct oxidation to the acid using Jones reagent (CrO₃/H₂SO₄) is forbidden for this substrate due to acid-mediated alkene isomerization.[1][2] Instead, we employ a two-step "one-pot" or telescoped sequence: TEMPO oxidation to the aldehyde, followed immediately by Pinnick Oxidation (NaClO₂).[2]
Reagents:
Step-by-Step Protocol:
-
Setup: Dissolve the crude 2-(1-cyclohexenyl)acetaldehyde (assume 10 mmol) in t-BuOH (30 mL) and Water (10 mL).
-
Scavenger: Add 2-methyl-2-butene (10 mL).
-
Oxidation: Add NaH₂PO₄ (buffer, 20 mmol) followed by slow addition of NaClO₂ (15 mmol, 1.35 g) dissolved in water (5 mL) over 10 minutes.
-
Reaction: Stir at room temperature for 1–2 hours. The yellow color of ClO₂ may develop transiently.
-
Workup: Acidify carefully to pH 3 with 1M HCl (do not go lower). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: The carboxylic acid can often be purified by acid-base extraction (Extract into 1M NaOH, wash organics, re-acidify aqueous layer, extract back into EtOAc) or recrystallization.[2]
Expected Yield: 75–85% (over two steps).[2]
Part 3: Visualization & Logic
Workflow Diagram: Divergent Oxidation Pathways
Caption: Divergent oxidation pathways showing the selective TEMPO/Pinnick route (Green) versus risk-prone pathways (Red).
Mechanistic Diagram: TEMPO Catalytic Cycle
Caption: The catalytic cycle of TEMPO, highlighting the oxoammonium species as the active oxidant for primary alcohols.
Part 4: Data Summary & Troubleshooting
Table 1: Comparison of Oxidation Methods for 2-(1-cyclohexenyl)ethanol
| Method | Target Product | Yield | Chemoselectivity | Green Metric | Notes |
| TEMPO / BAIB | Aldehyde | 85-92% | Excellent | High | No heavy metals; mild pH.[1][2] |
| Swern | Aldehyde | 80-88% | Good | Moderate | Requires -78°C; odor (DMS).[1][2] |
| PCC / DCM | Aldehyde | 70-80% | Moderate | Low | Cr(VI) toxicity; difficult workup.[1][2] |
| Jones | Acid | <40% | Poor | Low | Acid-catalyzed isomerization/decomposition.[1][2] |
| Pinnick | Acid (from Aldehyde) | 85% | Excellent | High | Requires scavenger for HOCl.[1][2] |
Troubleshooting Guide:
-
Problem: Low conversion to aldehyde.
-
Problem: Chlorination of the double bond during Acid synthesis.
-
Fix: Increase the equivalents of 2-methyl-2-butene (scavenger) to 15-20 eq. The scavenger must be present before the chlorite addition.
-
-
Problem: Isomerization of the double bond.
Part 5: References
-
Tojo, G., & Fernández, M. (2006).[2][13] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[2][13] (Foundational text on TEMPO/Pinnick selectivity).
-
De Luca, L., et al. (2003).[2] "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[2] Organic Letters, 5(22), 4179–4182.[1][2] Link (Protocol for TEMPO/BAIB).[2]
-
Piancatelli, G., et al. (1982).[2] "Pyridinium Chlorochromate: A Versatile Oxidant in Organic Synthesis."[2][13] Synthesis, 1982(04), 245-313.[1][2] (Reference for PCC limitations).
-
Dalcanale, E., & Montanari, F. (1986).[2] "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." The Journal of Organic Chemistry, 51(4), 567-569.[2] Link (Pinnick Oxidation foundation).[2]
-
Organic Syntheses. "Oxidation of Nerol to Neral with TEMPO and NaOCl." Org.[2][5][9][14][15] Synth. 1990, 69, 212.[2] Link (Validates TEMPO selectivity for allylic/homoallylic systems).[2]
Sources
- 1. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 2. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
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- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE [chemistry.gravitywaves.com]
- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 14. scribd.com [scribd.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Large-scale synthesis of 2-(1-cyclohexenyl)ethanol
An Application Note for the Scalable Synthesis of 2-(1-Cyclohexenyl)ethanol
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 2-(1-cyclohexenyl)ethanol, a valuable intermediate in the fine chemical and pharmaceutical industries. We present a robust, two-step synthetic route commencing with the Grignard reaction of cyclohexanone with a vinyl magnesium halide, followed by an acid-catalyzed allylic rearrangement. This application note details the full experimental protocol, explains the chemical principles and safety considerations underpinning the process, and offers insights for process optimization. The intended audience includes researchers, process chemists, and drug development professionals seeking a reliable and scalable method for producing this target molecule.
Introduction and Strategic Overview
2-(1-Cyclohexenyl)ethanol is a key building block in organic synthesis, notably utilized in the creation of more complex molecular architectures. Its synthesis on a laboratory scale is straightforward, but transitioning to large-scale production introduces significant challenges related to reaction control, safety, and purification.
Several synthetic routes can be envisioned, including Wittig-type olefinations followed by hydroboration-oxidation. However, for industrial-scale production, a strategy employing a Grignard reaction followed by rearrangement offers a compelling combination of cost-effective starting materials, high atom economy, and procedural simplicity. The chosen strategy is as follows:
-
Step 1: Grignard Addition. Cyclohexanone is reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide, to form the tertiary allylic alcohol, 1-vinylcyclohexanol. This is a classic and highly reliable carbon-carbon bond-forming reaction.
-
Step 2: Allylic Rearrangement. The intermediate, 1-vinylcyclohexanol, is subjected to an acid-catalyzed rearrangement to yield the thermodynamically more stable primary alcohol, 2-(1-cyclohexenyl)ethanol.
This approach avoids the use of expensive or hazardous reagents associated with other methods and leverages well-understood, scalable chemical transformations.
Reaction Schematics and Workflow
Overall Synthetic Pathway
The two-step synthesis proceeds from readily available cyclohexanone.
Caption: Overall two-step synthesis of 2-(1-cyclohexenyl)ethanol.
Experimental Workflow
The logical flow of the large-scale process emphasizes safety and efficiency, from initial setup to final product isolation.
Caption: High-level workflow for the large-scale synthesis process.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and exothermic reactions. A thorough risk assessment must be conducted before proceeding.[1] All operations should be performed by trained personnel in a properly equipped chemical fume hood or walk-in hood with appropriate engineering controls.[2][3]
Part A: Large-Scale Synthesis of 1-Vinylcyclohexanol
Equipment:
-
22 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a 2 L pressure-equalizing dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermocouple.
-
Heating/cooling bath capable of maintaining temperatures between 0 °C and 50 °C.
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents | Notes |
| Magnesium Turnings | 24.31 | 131 g | 5.4 | 1.35 | Activated prior to use. |
| Vinyl Bromide | 106.95 | 524 g | 4.9 | 1.225 | As a 1.0 M solution in THF. |
| Cyclohexanone | 98.15 | 392.6 g | 4.0 | 1.0 | Freshly distilled. |
| Anhydrous THF | 72.11 | ~8.0 L | - | - | Passed through activated alumina. |
| Saturated NH₄Cl (aq) | - | ~4.0 L | - | - | For quenching. |
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon.[2] This is critical to prevent quenching of the Grignard reagent.
-
Grignard Reagent Formation:
-
Place the magnesium turnings in the 22 L flask. Assemble the apparatus and flush with inert gas.
-
Add 1 L of anhydrous THF. Add a small crystal of iodine to help initiate the reaction.
-
Add approximately 100 mL of the vinyl bromide solution in THF to the flask. The solution should warm, and the brown color of the iodine should fade, indicating initiation. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux. The use of a reflux condenser is essential to prevent solvent loss.[2]
-
After the addition is complete, stir the grey-black mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
-
Addition of Cyclohexanone:
-
Cool the Grignard solution to 0-5 °C using an ice bath.
-
Add a solution of freshly distilled cyclohexanone (392.6 g) in anhydrous THF (1 L) to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 20 °C.[4] A rapid, uncontrolled addition can lead to a dangerous thermal runaway.[1][3]
-
After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture again to 0-5 °C.
-
Slowly and carefully add 4 L of saturated aqueous ammonium chloride solution via the dropping funnel. This is a highly exothermic process and requires efficient cooling and stirring. Vigorous gas evolution (ethane) may occur from unreacted vinylmagnesium bromide.
-
Once the quench is complete, transfer the biphasic mixture to a large separatory funnel. Separate the layers.
-
Extract the aqueous layer twice with 1 L portions of ethyl acetate.
-
Combine all organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol as an oil. The crude product is typically of sufficient purity for the next step.
-
Part B: Acid-Catalyzed Rearrangement to 2-(1-Cyclohexenyl)ethanol
Procedure:
-
Place the crude 1-vinylcyclohexanol into a flask equipped for distillation with a magnetic stirrer and heating mantle.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 mol%).
-
Heat the mixture slowly under atmospheric pressure. The rearrangement often occurs at temperatures between 80-120 °C.
-
The progress of the rearrangement can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the rearrangement is complete (typically 2-4 hours), the product is purified directly by distillation.
Part C: Purification
-
Fractional Distillation: For large-scale synthesis, purification by chromatography is often impractical due to the large volumes of flammable solvents required.[1] Fractional distillation under reduced pressure is the preferred method.
-
Assemble a fractional distillation apparatus.
-
Heat the crude product mixture. Collect fractions, monitoring the head temperature and analyzing fractions by GC to identify the pure product. 2-(1-cyclohexenyl)ethanol has a boiling point of approximately 75-77 °C at 5 mmHg.
-
The final product should be a colorless liquid. An expected yield is 65-75% over the two steps.
Scientific Rationale and Process Insights
-
Choice of Solvent: Anhydrous Tetrahydrofuran (THF) is the preferred solvent for this Grignard reaction. While diethyl ether is also common, THF's higher boiling point and ability to solvate the magnesium species are advantageous. Critically, THF has a higher flash point (-14 °C) compared to diethyl ether (-45 °C), which is a significant safety benefit in large-scale operations.[3]
-
Reaction Control: The Grignard reaction is highly exothermic. The primary method of control is the slow, controlled addition of the electrophile (cyclohexanone) to the cooled Grignard reagent.[2] The reaction vessel should not be more than 50% full to accommodate potential foaming or a runaway reaction.[1][3] A robust cooling system is mandatory.
-
Allylic Rearrangement: The acid-catalyzed transformation of the tertiary alcohol (1-vinylcyclohexanol) to the primary alcohol (2-(1-cyclohexenyl)ethanol) is driven by the formation of a more stable, substituted alkene within the six-membered ring. The primary alcohol is also thermodynamically favored over the tertiary alcohol. Careful control of the acid catalyst concentration and temperature is necessary to prevent side reactions like dehydration and polymerization.
Critical Safety and Hazard Analysis
Large-scale organometallic reactions require stringent safety protocols.[2]
-
Grignard Reagents: Vinylmagnesium bromide and its solutions are flammable and corrosive. They react violently with water and protic solvents.[5] All handling must be done under an inert atmosphere.
-
Thermal Runaway: The most significant hazard is a thermal runaway reaction.[1][3] This can be caused by adding reagents too quickly, a failure of the cooling system, or contamination with water.[2] Engineering controls must include an efficient cooling system and a setup that allows for the rapid removal of the heat source.[1]
-
Flammable Solvents: THF and other ether solvents are highly flammable. All electrical equipment must be intrinsically safe or properly grounded. Adequate ventilation is essential to prevent the accumulation of flammable vapors.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear splash goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or heavy-duty nitrile gloves).[2][3]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and sand should be readily available. Personnel should never work alone when conducting large-scale Grignard reactions.[2][5]
References
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved from [Link]
-
Grignard Reaction - Laboratory Reaction Safety Summary. (n.d.). American Chemical Society. Retrieved from [Link]
-
Scale-Up Reaction Safety. (2019, September 18). Tufts University. Retrieved from [Link]
-
Grignard reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.). Google Patents.
-
Question What is the major product (X) formed when cyclohexanone reacts w.. - Filo. (2025, September 9). Filo. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Case Western Reserve University. Retrieved from [Link]
-
Cyclohexene oxide. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]
-
Cyclohexanone: Properties, Reactions, Production And Uses. (2024, August 14). Chemcess. Retrieved from [Link]
-
Show how to synthesize 2-cyclohexylethanol by reacting a suitable Grignard reagent with formaldehyde. (n.d.). Pearson. Retrieved from [Link]
-
Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. (2026, February 10). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (2022, September 23). PMC. Retrieved from [Link]
-
Wittig Reaction. (2012, January 3). OpenBU. Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis method of 2-(1-cyclohexenyl) ethylamine. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
EXPERIMENT 3: The Grignard Reaction: Synthesis of. (n.d.). Sciencemadness.org. Retrieved from [Link]
- CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.). Google Patents.
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone. (1969, April 1). Semantic Scholar. Retrieved from [Link]
-
Synthesis method of 2-(1-cyclohexenyl) ethylamine. (2020, October 23). Eureka | Patsnap. Retrieved from [Link]
- CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof. (n.d.). Google Patents.
-
2-(1-cyclohexen-1-yl)ethanol. (2025, May 20). ChemSynthesis. Retrieved from [Link]
-
Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. (2024, June 23). Pearson. Retrieved from [Link]
- EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine. (n.d.). Google Patents.
-
2-Cyclohexen-1-one, 2-(4-methoxyphenyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Challenges in Grignard reaction with cyclohexanone for 2-(cyclohex-1-en-1-yl)ethan-1-ol
The following technical guide is designed for researchers and process chemists encountering difficulties in the synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol starting from cyclohexanone .
This guide addresses the specific challenges of the Grignard interface, the instability of direct alkylation reagents, and the requisite downstream functionalization.
Topic: Troubleshooting Grignard-Mediated Synthesis from Cyclohexanone Target Molecule: 2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS: 3197-68-0) Core Reaction Class: Nucleophilic Carbonyl Addition / Allylic Transposition
Executive Strategy & Route Selection
A common misconception in this synthesis is attempting a direct "one-pot" Grignard addition using a protected 2-hydroxyethyl anion equivalent (e.g., 2-(2-bromoethyl)-1,3-dioxolane). While theoretically attractive, this route is plagued by the
The Industry-Standard Protocol relies on a robust two-stage sequence:
-
Vinyl Grignard Addition: Reaction of cyclohexanone with vinylmagnesium bromide to form 1-vinylcyclohexan-1-ol.
-
Rearrangement/Functionalization: Conversion of the tertiary allylic alcohol to the primary homoallylic alcohol (Target) via dehydration-hydroboration or allylic rearrangement.
Synthetic Pathway Visualization
The following diagram outlines the recommended workflow and the "Dead End" route to avoid.
Caption: Figure 1. Comparison of the unstable direct alkylation route (Red) vs. the robust vinylation-hydroboration sequence (Green).
Troubleshooting Module: The Grignard Step
Operation: Addition of Vinylmagnesium Bromide to Cyclohexanone.
Critical Issue: Low Yield due to Enolization
Cyclohexanone has acidic
| Symptom | Diagnosis | Corrective Action |
| Recovery of SM | Enolization dominated over nucleophilic attack. | Use Cerium(III) Chloride (Imamoto Reagent). Pre-stirring anhydrous CeCl |
| Wurtz Coupling | Dimerization of vinyl halide during Grignard prep. | Use commercially available VinylMgBr in THF (1.0 M) or maintain temperature |
| Exotherm Spikes | Runaway initiation. | Use a dilute catalyst (DIBAL-H or |
Protocol 1: Cerium-Mediated Addition (Recommended for High Yield)
Context: This method suppresses enolization, boosting yields from ~50% to >85%.
-
Drying CeCl
: Place CeCl in a flask. Heat to C under high vacuum (0.1 mmHg) for 2 hours. Crucial: The powder must turn white and free-flowing. -
Slurry Formation: Cool to RT under Argon. Add anhydrous THF. Stir for 2 hours to form a milky suspension.
-
Transmetallation: Cool to
C. Add Vinylmagnesium bromide (1.2 equiv) dropwise. Stir for 1 hour. -
Addition: Add Cyclohexanone (1.0 equiv) in THF dropwise.
-
Workup: Warm to
C. Quench with saturated aqueous . Extract with EtOAc.
Troubleshooting Module: The "Hidden" Challenge (Reagent Stability)
User Query: "Why can't I just use the Grignard of 2-(2-bromoethyl)-1,3-dioxolane?"
This is a frequent point of failure. You are likely encountering
-
Mechanism: Grignard reagents with a leaving group (alkoxide, halide) in the
-position are inherently unstable. -
Result: The reaction generates ethylene gas and magnesium salts. The electrophile (cyclohexanone) is recovered unreacted or reduced.[1]
-
Solution: If you must use a direct 2-carbon functionalized chain, switch to Organolithium species at
C (faster addition than elimination) or use a Reformatsky reagent (Zinc enolate), which is less basic and stable.
Troubleshooting Module: Downstream Processing
Operation: Converting 1-vinylcyclohexan-1-ol to 2-(cyclohex-1-en-1-yl)ethan-1-ol.
The Grignard product is a tertiary alcohol.[2][3][4][5] The target is a primary alcohol.
Q: How do I control the dehydration regioselectivity?
Context: Dehydrating 1-vinylcyclohexan-1-ol can yield the endocyclic double bond (1-vinylcyclohexene) or the exocyclic double bond (ethylidene cyclohexane).
-
Target Requirement: You need 1-vinylcyclohexene (endocyclic) to set up the hydroboration.
-
Protocol: Acid-catalyzed dehydration (e.g.,
-TSA in refluxing benzene/toluene) generally favors the conjugated diene (1-vinylcyclohexene) as the thermodynamic product. -
Verification: Check NMR.
-
1-vinylcyclohexene:[6] Vinyl protons (multiplet at 4.8-5.0 ppm and 6.3 ppm) + Ring olefin proton (broad singlet/triplet ~5.6 ppm).
-
Q: Why Hydroboration?
Hydroboration of 1-vinylcyclohexene is regioselective.
-
Sterics: The boron atom attacks the less hindered terminal carbon of the vinyl group.
-
Electronics: The conjugated diene system directs addition to the terminal position.
-
Outcome: Oxidation (
) yields the primary alcohol on the ethyl tail, leaving the ring double bond intact (or migrated to the thermodynamic position).
Frequently Asked Questions (FAQ)
Q1: Can I use allylmagnesium bromide instead of vinyl?
-
Answer: No. Allylmagnesium bromide adds a 3-carbon chain. You would obtain 1-allylcyclohexanol. To get the target, you would need to cleave one carbon (e.g., ozonolysis), which is inefficient compared to the vinyl route.
Q2: My Grignard reaction turned into a solid gel. What happened?
-
Answer: This is likely magnesium alkoxide precipitation. It is normal. Do not stop stirring. Ensure you have enough solvent (THF) volume. Break up the mass mechanically if needed before quenching. Use a Rochelle salt (Potassium Sodium Tartrate) wash during workup to solubilize aluminum/magnesium salts and break emulsions.
Q3: Can I use the Barbier conditions to avoid Grignard instability?
-
Answer: For the vinylation, yes. Mixing cyclohexanone, vinyl bromide, and Mg metal simultaneously (Barbier) can work, but vinyl bromide is a gas/volatile liquid and difficult to handle. The pre-formed Grignard or the Cerium method is superior for control.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
-
Cahiez, G., et al. "Preparation of Grignard Reagents from Functionalized Halides." Chemical Reviews, vol. 109, no. 8, 2009, pp. 1434–1476. (Discusses
-elimination challenges). -
Brown, H. C., et al. "Hydroboration. 53. Directive Effects in the Hydroboration of Vinylcyclohexenes." Journal of Organic Chemistry, vol. 45, no. 3, 1980, pp. 458-463.
-
BenchChem. "Grignard Reaction with 2-Methylcyclohexanone (Stereoselectivity Protocols)." BenchChem Application Notes.
Sources
- 1. Starting with cyclohexanone, show how to prepare these compounds. In addi.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(cyclohex-1-en-1-yl)ethan-1-ol by Column Chromatography
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(cyclohex-1-en-1-yl)ethan-1-ol using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific separation.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section directly addresses specific problems that may arise during the column chromatography of 2-(cyclohex-1-en-1-yl)ethan-1-ol, providing causal explanations and actionable solutions.
Issue 1: Poor Separation of 2-(cyclohex-1-en-1-yl)ethan-1-ol from Impurities
Symptom: Thin Layer Chromatography (TLC) analysis of collected fractions shows overlapping spots of the desired product and impurities.
Root Cause Analysis:
The polarity of 2-(cyclohex-1-en-1-yl)ethan-1-ol is primarily dictated by the hydroxyl (-OH) group, with the cyclohexenyl moiety contributing a non-polar character. Common impurities from its synthesis, such as unreacted starting materials or byproducts like 2-cyclohexen-1-one, may have similar polarities, leading to co-elution.[1]
Strategic Solutions:
-
Optimize the Mobile Phase:
-
Initial Solvent System: A common starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[2] For 2-(cyclohex-1-en-1-yl)ethan-1-ol, begin with a solvent system of 10-20% ethyl acetate in hexane.
-
Fine-Tuning Polarity: If separation is poor, a systematic adjustment of the solvent ratio is necessary. Decreasing the percentage of ethyl acetate will slow down the elution of all compounds, potentially improving the resolution between spots on a TLC plate. Conversely, a slight increase may be necessary if the compound is not moving from the baseline.
-
Alternative Solvent Systems: If a hexane/ethyl acetate system is ineffective, consider a dichloromethane/methanol system. A starting point could be 1-5% methanol in dichloromethane.[3]
-
-
TLC as a Diagnostic Tool:
-
Employing Gradient Elution:
-
If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution is recommended. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexane) over the course of the separation. This will elute non-polar impurities first, followed by the desired product, and then more polar impurities.
-
Issue 2: Product Elutes Too Quickly or Too Slowly
Symptom: The 2-(cyclohex-1-en-1-yl)ethan-1-ol either comes off the column in the first few fractions with impurities (eluting too quickly) or remains on the column for an extended period, leading to broad peaks and low recovery (eluting too slowly).
Root Cause Analysis:
This is a direct consequence of an imbalanced mobile phase polarity relative to the stationary phase (typically silica gel). Silica gel is a highly polar stationary phase.[5]
Strategic Solutions:
-
Eluting Too Quickly (Low Retention): The mobile phase is too polar. Reduce the concentration of the polar solvent (e.g., ethyl acetate).
-
Eluting Too Slowly (High Retention): The mobile phase is not polar enough to compete with the silica gel for the analyte. Increase the concentration of the polar solvent.
| Problem | Cause | Solution |
| Elutes too quickly | Mobile phase is too polar | Decrease the percentage of the polar solvent (e.g., from 20% to 10% ethyl acetate in hexane). |
| Elutes too slowly | Mobile phase is not polar enough | Increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexane). |
Issue 3: Tailing of the Product Peak
Symptom: On the TLC plate, the spot corresponding to 2-(cyclohex-1-en-1-yl)ethan-1-ol appears elongated or "tailed." This indicates that the compound is interacting too strongly or in a non-ideal manner with the stationary phase.
Root Cause Analysis:
Peak tailing for alcohols in normal-phase chromatography can be due to several factors:[6]
-
Strong Hydrogen Bonding: The hydroxyl group of the alcohol can form strong hydrogen bonds with the silanol groups on the silica gel surface.
-
Column Overloading: Applying too much sample to the column can lead to tailing.
-
Acidic Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause issues with acid-sensitive compounds or lead to undesirable interactions.
Strategic Solutions:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the mobile phase. For an alcohol, a small amount of methanol can also help to block the highly active sites on the silica gel, leading to more symmetrical peaks.
-
Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is appropriate for the column size. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
Use of Deactivated Silica: If tailing persists, consider using a deactivated silica gel, such as one treated with a silanizing agent, or using neutral alumina as the stationary phase.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-(cyclohex-1-en-1-yl)ethan-1-ol to consider for chromatography?
A1: Understanding the properties of your target molecule is crucial for designing an effective purification strategy.
| Property | Value/Description | Implication for Chromatography |
| Molecular Formula | C8H14O[7] | Indicates a relatively small, non-polar carbon backbone with a polar functional group. |
| Molecular Weight | 126.20 g/mol [8] | Relevant for mass spectrometry analysis of fractions. |
| Predicted XlogP | 1.6 - 1.9[7][8] | This value suggests a moderate lipophilicity, making it suitable for normal-phase chromatography with common organic solvents. |
| Key Functional Group | Primary Alcohol (-OH) | This is the primary site for polar interactions with the stationary phase (silica gel). |
Q2: How do I prepare the column for purification?
A2: Proper column packing is essential for good separation.
-
Slurry Packing Method:
-
Choose an appropriate size column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
Q3: How should I load my sample onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude 2-(cyclohex-1-en-1-yl)ethan-1-ol in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is less polar than the mobile phase). Carefully apply this solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred as it can lead to better band sharpness.
Q4: How do I monitor the separation and identify the fractions containing my product?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the separation.
-
Fraction Collection: Collect small, equally sized fractions as the mobile phase elutes from the column.
-
TLC Analysis: Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Also, spot your crude mixture and a reference standard of the pure product if available.
-
Visualization: After running the TLC, visualize the spots. Since 2-(cyclohex-1-en-1-yl)ethan-1-ol does not have a strong UV chromophore, you will likely need to use a chemical stain. A potassium permanganate (KMnO4) stain is effective as it reacts with the alcohol and the double bond, appearing as a yellow spot on a purple background.
-
Pooling Fractions: Combine the fractions that show a clean spot corresponding to your product.
III. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. Retrieved from
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from
-
Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from
-
PubChem. (n.d.). 2-Cyclohexene-1-ethanol. Retrieved from
-
PubChemLite. (n.d.). 2-(cyclohex-1-en-1-yl)ethan-1-ol. Retrieved from
-
PubChem. (n.d.). 1-(Cyclohex-2-en-1-yl)ethan-1-ol. Retrieved from
-
ChemScene. (n.d.). 2-(Cyclohex-1-en-1-yl)ethan-1-amine. Retrieved from
-
National Toxicology Program. (n.d.). Nomination Background: 2-Cyclohexen-1-one. Retrieved from
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Chromatography [chem.rochester.edu]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. PubChemLite - 2-(cyclohex-1-en-1-yl)ethan-1-ol (C8H14O) [pubchemlite.lcsb.uni.lu]
- 8. 2-Cyclohexene-1-ethanol | C8H14O | CID 11116070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Synthesis of 2-(1-Cyclohexenyl)ethanol
Target Molecule: 2-(1-Cyclohexenyl)ethanol (CAS: 4057-42-5) Common Applications: Fragrance ingredients, pharmaceutical intermediates (e.g., antitussives).[1] Audience: Process Chemists, R&D Scientists.[1]
Diagnostic Workflow: Identify Your Failure Mode
Before adjusting parameters, identify which synthetic route you are employing and the specific nature of your yield loss. Use the decision tree below to navigate this guide.
Figure 1: Diagnostic decision tree for troubleshooting synthetic yield issues.
Method A: The Grignard Route (1-Bromocyclohexene + Ethylene Oxide)[1]
This is the most common laboratory method but suffers from reproducibility issues regarding the quality of ethylene oxide (EO) and the stability of the 1-cyclohexenylmagnesium bromide intermediate.
Q1: My Grignard formation initiates but stalls, leading to low conversion. Why?
Root Cause: Passivation of the Magnesium surface or "Wurtz-type" homocoupling. 1-Bromocyclohexene is sterically hindered and prone to elimination or coupling compared to simple alkyl halides. If the ether reflux is too gentle, the reaction stalls. If too vigorous, you generate bicyclohexenyl (homocoupling).[1]
Corrective Protocol (The "Entrainment" Method):
-
Activation: Do not rely solely on iodine. Use 1,2-dibromoethane (5 mol%) to etch the Mg surface.[1]
-
Solvent Choice: Switch from Diethyl Ether (Et₂O) to THF (Tetrahydrofuran).[1] THF coordinates better with the magnesium, stabilizing the hindered Grignard species.
-
Concentration: Maintain a concentration of 1.0 M. Dilute solutions favor hydrolysis; overly concentrated solutions favor coupling.
Q2: I see a large exothermic spike upon adding Ethylene Oxide, but the final yield is <40%.
Root Cause: Polymerization of Ethylene Oxide or Ring-Opening at the wrong carbon (if substituted). Ethylene oxide is an electrophile that can polymerize in the presence of strong Lewis acids (like MgBr₂) if the temperature is unchecked.
Technical Solution: Copper(I) Catalysis (The Normant Modification) The C-C bond formation between hindered Grignards and epoxides is sluggish.[1] Adding a copper catalyst facilitates the ring opening via an organocuprate intermediate, suppressing side reactions.
Optimized Protocol:
-
Cooling: Cool the Grignard solution to -30°C .
-
Catalyst: Add CuI (10 mol%) or Li2CuCl4 .
-
Addition: Add Ethylene Oxide (1.2 - 1.5 equiv) as a solution in THF, slowly.
-
Warm-up: Allow to warm to 0°C over 2 hours. Do not reflux immediately.
| Parameter | Standard Grignard | Cu-Catalyzed Grignard |
| Temperature | 0°C to Reflux | -30°C to 0°C |
| Reaction Time | 4-12 Hours | 2-4 Hours |
| Typical Yield | 40-55% | 75-85% |
| Major Impurity | Bicyclohexenyl | Unreacted Bromide |
Q3: The workup resulted in a solid emulsion that trapped my product.
Root Cause: Magnesium hydroxide gel formation. Fix: Do not use water or simple HCl for quenching. Use a saturated aqueous NH₄Cl solution buffered to pH 8-9, or use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of Mg) to produce granular, filterable precipitates.[1]
Method B: The Prins Reaction (Methylenecyclohexane + Paraformaldehyde)[1]
This route is preferred for scale-up due to lower raw material costs but is notorious for selectivity issues (Diol vs. Alcohol vs. Dioxane).[1]
Q4: I am isolating a cyclic ether (1,3-dioxane) instead of the alcohol.
Root Cause: "The Prins Trap." At low temperatures or with excess formaldehyde, the intermediate carbocation is trapped by a second molecule of formaldehyde instead of eliminating a proton. This forms a dioxane ring.[2][3]
Mechanistic Pathway:
-
Methylenecyclohexane + HCHO + H⁺ → Tertiary Carbocation.
-
Path A (Desired): Elimination of H⁺ → Homoallylic alcohol (Isomerizes to 2-(1-cyclohexenyl)ethanol).[1]
-
Path B (Undesired): Attack by HCHO → Hemiacetal cation → Cyclization to 4-oxa-derivative (Dioxane).[1]
Corrective Action:
-
Stoichiometry: Use a strict 1:1 ratio of alkene to formaldehyde. Excess HCHO guarantees dioxane formation.
-
Acid Catalyst: Switch from H₂SO₄ (which promotes hydration to diols) to a Lewis Acid like SnCl₄ or BF₃[1]·OEt₂ in dichloromethane.
-
Hydrolysis Step: If you cannot avoid the dioxane, you must add a second step: Reflux the isolated dioxane in dilute H₂SO₄ to hydrolyze it back to the diol/alcohol mixture, then dehydrate.
Q5: The reaction mixture turned into a polymer/tar.
Root Cause: Polymerization of Paraformaldehyde. If the depolymerization of paraformaldehyde is not synchronized with the alkene attack, you generate polyoxymethylene gums.
Self-Validating Protocol:
-
Solvent: Use Trifluoroacetic Acid (TFA) as both solvent and catalyst.[1]
-
Temperature: Run at reflux (72°C) . High temperature favors the thermodynamic product (the alkene) over the kinetic trap (the dioxane).
Method C: Dehydration of 1-(2-Hydroxyethyl)cyclohexanol
If you are synthesizing the diol precursor first (e.g., via Reformatsky reaction of cyclohexanone + ethyl bromoacetate, then reduction) and then dehydrating.[1]
Q6: I am getting a mixture of double bond isomers (Endo vs. Exo).
Target: Endo (Double bond inside the ring). Impurity: Exo (Ethylidenecyclohexane).[1]
Explanation: Acid-catalyzed dehydration follows Zaitsev's rule, favoring the more substituted alkene.
-
Endo Product: Trisubstituted alkene (Thermodynamically favored).[1]
-
Exo Product: Disubstituted alkene (Kinetically favored in some steric environments).[1]
Troubleshooting:
-
Acid Choice: Use p-Toluenesulfonic acid (pTSA) in benzene/toluene with a Dean-Stark trap.[1]
-
Thermodynamic Control: Refluxing for a longer period allows the exo-isomer to isomerize into the more stable endo-isomer.
-
Avoid: POCl₃/Pyridine (this promotes E2 elimination which can often give statistical mixtures or favor the kinetic exo product).
Summary of Yield Optimization
| Method | Critical Control Point | Recommended Reagent | Target Yield |
| Grignard | Coupling Efficiency | CuI (10 mol%) + THF | >80% |
| Prins | Selectivity (Dioxane suppression) | SnCl₄ or TFA | 60-70% |
| Dehydration | Regioselectivity (Endo/Exo) | pTSA / Toluene Reflux | >90% |
References
-
Grignard Addition to Epoxides (Mechanism & Catalysis)
-
Prins Reaction Selectivity
-
Dehydration Selectivity (Cyclohexanol derivatives)
-
General Synthesis & Properties
Sources
- 1. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. A new intermediate in the Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Improving the stereoselectivity of 2-(cyclohex-1-en-1-yl)ethan-1-ol synthesis
The following Technical Support Guide addresses the synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS: 3197-68-0).
Author's Note on Stereochemistry: Strictly speaking, 2-(cyclohex-1-en-1-yl)ethan-1-ol is an achiral molecule.[1][2] It possesses no stereocenters.[1] However, in technical inquiries regarding this compound, "stereoselectivity" almost invariably refers to one of two critical challenges:
-
Regio/Isomer Selectivity: Controlling the position of the double bond (Endo-cyclic vs. Exo-cyclic) during synthesis.[1][2]
-
Prochiral Functionalization: Using this molecule as a substrate for subsequent enantioselective reactions (e.g., asymmetric hydrogenation).
This guide focuses on Route Optimization for Isomer Purity (Endo-Selectivity) via the Carbonyl-Ene reaction, as this is the primary bottleneck in producing high-grade material.[1][2]
Status: Operational Subject: Optimizing Selectivity & Yield Target Isomer: Endo-cyclic alkene (Trisubstituted)[1][2]
Core Synthesis Protocol (The "Gold Standard")
For maximum selectivity favoring the endo-double bond (the target), we recommend the Lewis Acid-Catalyzed Carbonyl-Ene Reaction rather than the dehydration of 1-vinylcyclohexanol (which often yields inseparable mixtures of exo/endo isomers).[1][2]
The Reaction System[2][3][4][5][6][7][8][9]
-
Substrate: Methylenecyclohexane[2]
-
Catalyst: Dimethylaluminum Chloride (Me
AlCl) or Tin(IV) Chloride (SnCl )[1][2] -
Mechanism: Concerted Ene Reaction (or Stepwise Cationic)[1][2]
Optimized Workflow
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Add anhydrous CH
Cl (DCM). -
Reagent Loading: Add Paraformaldehyde (1.2 equiv) and Methylenecyclohexane (1.0 equiv).[1][2]
-
Catalyst Addition (CRITICAL): Cool to -78°C . Add Me
AlCl (1.0 equiv) dropwise.[1][2]-
Why? Low temperature suppresses cationic polymerization and favors the organized transition state.[2]
-
-
Warming: Allow to warm slowly to 0°C over 2 hours.
-
Quench: Pour into ice-cold NaHCO
solution.
Troubleshooting Guide: Selectivity & Yield
Issue A: "I am seeing significant Exo-isomer (Cyclohexylidene) impurity."
Diagnosis: Thermodynamic equilibration failure or incorrect termination.[1] The target (Endo) is the thermodynamic product (trisubstituted alkene).[2] The Exo-isomer is the kinetic product in some elimination pathways.
-
Solution 1 (Thermodynamic Push): If using the Ene reaction, ensure the reaction warms fully to 0°C or room temperature before quenching.[2] The proton shift required to move the double bond into the ring often requires overcoming a slight activation barrier.[2]
-
Solution 2 (Catalyst Switch): Switch from SnCl
to Me AlCl . Alkylaluminum halides are known to provide superior regiocontrol in Ene reactions compared to standard Lewis acids, minimizing cationic scrambling.
Issue B: "The reaction mixture turned into a polymer/tar."
Diagnosis: Uncontrolled Cationic Polymerization.[1] Methylenecyclohexane is prone to polymerization in the presence of strong Lewis acids if the temperature is too high.[2]
-
Fix: Strict temperature control. Do not add the catalyst at temperatures above -40°C.[1][2]
-
Fix: Check solvent dryness.[1] Water acts as a co-catalyst for polymerization. Ensure DCM is distilled over CaH
.[1]
Issue C: "Low conversion of Paraformaldehyde."
Diagnosis: Depolymerization failure.[1] Paraformaldehyde must "crack" to reactive formaldehyde monomer in situ.
-
Fix: Ensure your Lewis Acid is fresh. Old SnCl
hydrolyzes and loses the potency required to depolymerize the paraformaldehyde.[2] -
Fix: Sonication of the paraformaldehyde/solvent mixture prior to cooling can increase surface area and reactivity.[2]
Mechanistic Visualization (The "Why")
The following diagram illustrates the selectivity decision point. In the Ene reaction, the transition state geometry dictates that the double bond migrates away from the new C-C bond, landing inside the ring (Endo) to form the more stable trisubstituted alkene.[2]
Caption: Pathway selectivity in the Carbonyl-Ene reaction. The concerted mechanism favors the formation of the endo-cyclic double bond (Target).[2]
Comparative Data: Catalyst Performance
The choice of Lewis Acid dramatically affects the ratio of the desired alcohol to side products (dienes or chlorides).[2]
| Catalyst | Temp (°C) | Yield (%) | Endo:Exo Ratio | Notes |
| Me | -78 to 0 | 82% | >99:1 | Recommended. High chemoselectivity.[1][2] |
| SnCl | -78 to RT | 65% | 95:5 | Good alternative.[1][2] Harder workup (emulsions).[1][2] |
| BF | -78 | 40% | 80:20 | Poor selectivity.[1][2] Significant polymerization.[1] |
| Thermal | 200 (Sealed) | 35% | 90:10 | High pressure required.[1][2] Low yield. |
Frequently Asked Questions (FAQ)
Q1: Can I make this enantioselectively? A: The molecule itself is achiral.[2] However, if you are synthesizing a substituted derivative (e.g., 6-methyl-...), the Ene reaction creates two new chiral centers.[1][2] In that case, using a chiral Lewis Acid (e.g., BINOL-Ti complex ) can induce enantioselectivity.[1][2]
Q2: Why not just dehydrate 1-(2-hydroxyethyl)cyclohexanol? A: Dehydration is non-selective.[1][2] Acid-catalyzed dehydration of the tertiary alcohol will yield a mixture of the Endo-alkene (Target) and the Exo-alkene (Ethylidene) roughly in a 70:30 ratio depending on conditions (Zaitsev vs. Hofmann control).[1][2] Separating these isomers requires difficult silver-nitrate impregnated silica chromatography.[1][2] The Ene reaction avoids this separation entirely.[2]
Q3: My product has a strong chlorine smell. What happened?
A: If using SnCl
-
Fix: Reduce reaction time at 0°C.
-
Fix: Ensure the quench is rapid and basic (NaHCO
) to prevent HCl generation during workup.[2]
References
-
SnCl4 Catalyzed Ene Reaction: Snider, B. B. (1982).[2] Lewis acid catalyzed ene reactions. Accounts of Chemical Research, 13(11), 426–432.[2] Link[1][2]
-
Alkylaluminum Halide Selectivity: Snider, B. B., & Rodini, D. J. (1980). Dimethylaluminum chloride catalyzed ene reactions of aldehydes. Tetrahedron Letters, 21(19), 1815-1818.[1][2] Link
-
General Ene Reaction Review: Clarke, M. L., & France, M. B. (2008). The carbonyl-ene reaction.[1][2][6] Tetrahedron, 64(39), 9003-9031.[1][2] Link
-
Isomer Stability Data: Comparison of endo/exo cyclic double bonds. NIST Chemistry WebBook, SRD 69. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(cyclohex-1-en-1-yl)ethan-1-ol
Welcome to the technical support center for 2-(cyclohex-1-en-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the handling and reaction of this homoallylic alcohol under acidic conditions. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Overview of Chemical Stability
2-(cyclohex-1-en-1-yl)ethan-1-ol is a homoallylic alcohol. Its structure contains two key reactive sites susceptible to acid catalysis: the hydroxyl group (-OH) and the carbon-carbon double bond (C=C). The proximity of these functional groups allows for complex intramolecular reactions, making the molecule particularly sensitive to acidic environments. Understanding these potential reaction pathways is critical to achieving desired experimental outcomes and avoiding the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant formation of a non-polar byproduct with a new conjugated system. What is happening to my starting material?
A: You are likely observing acid-catalyzed dehydration. This is a common elimination reaction for alcohols in the presence of acid, which converts the hydroxyl group into a good leaving group (water).[1][2][3][4]
Causality: The reaction proceeds via an E1 mechanism.[3][5][6]
-
Protonation: The acid catalyst protonates the hydroxyl group, forming a protonated alcohol (an oxonium ion).
-
Loss of Water: The C-O bond breaks, and a water molecule departs, generating a secondary carbocation.
-
Deprotonation: A base (like water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, forming a new π-bond. Given the structure, elimination is likely to form a conjugated diene, which is thermodynamically favored.
Troubleshooting & Prevention:
-
Temperature Control: Perform reactions at the lowest possible temperature. Dehydration is often favored at higher temperatures.
-
Acid Choice: Use non-protic Lewis acids instead of strong Brønsted acids (like H₂SO₄ or HCl) if your desired reaction allows.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent extended exposure to acid.
-
Alternative Methods: For reactions where the alcohol is problematic, consider converting it to a sulfonate ester (e.g., tosylate or mesylate) and using non-acidic conditions for subsequent steps.[1]
Diagram 1: Acid-Catalyzed Dehydration Pathway
Caption: Mechanism of E1 dehydration of 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Q2: My analytical data (NMR, MS) indicates the formation of an unexpected isomeric ketone. What is the structure and mechanism of its formation?
A: The formation of a ketone strongly suggests a molecular rearrangement has occurred. For homoallylic alcohols, a common acid-catalyzed pathway is a semipinacol-type rearrangement, which can lead to the formation of a spirocyclic ketone.[7][8][9][10][11][12] In this case, the likely product is a spiro[4.5]decan-6-one.
Causality: This pathway is distinct from dehydration because it is initiated by the protonation of the alkene, not the alcohol.
-
Alkene Protonation: The acid protonates the double bond, following Markovnikov's rule to form the more stable tertiary carbocation within the cyclohexene ring.
-
1,2-Alkyl Shift (Spirocyclization): The crucial step involves the migration of a C-C bond. The bond between the ethyl-alcohol side chain and the ring migrates to the adjacent carbocation. This concerted step is driven by the formation of a more stable, resonance-stabilized protonated ketone (an oxonium ion).
-
Deprotonation: A base removes the proton from the hydroxyl group to yield the final, neutral spiro[4.5]decan-6-one.
This rearrangement is often rapid and can become the major pathway, especially with acids that can coordinate to the alkene (Lewis acids) or under conditions that favor carbocation formation.
Troubleshooting & Prevention:
-
Protecting Groups: If the alcohol is not the desired reactive site, protect it (e.g., as a silyl ether) before exposing the molecule to acidic conditions. This will prevent the hydroxyl group from participating in the rearrangement.
-
Milder Acids: Use of weaker or sterically hindered acids may disfavor the initial protonation of the double bond.
-
Solvent Choice: A less polar solvent may destabilize the carbocation intermediate, potentially slowing the rate of rearrangement relative to other desired pathways.
Diagram 2: Semipinacol Rearrangement to a Spiro Ketone
Caption: Rearrangement of the starting alcohol to a spiro ketone.
Q3: My reaction has produced an insoluble, tar-like substance with complete loss of my desired product. What caused this and how can I avoid it?
A: The formation of an insoluble tar or polymer is a strong indication of acid-catalyzed polymerization. Both the starting material and the dehydrated diene product contain alkene functionalities that are susceptible to polymerization initiated by carbocations.
Causality:
-
Initiation: A carbocation is formed, either from the dehydration pathway (Q1) or the rearrangement pathway (Q2).
-
Propagation: This carbocation acts as an electrophile and attacks the double bond of another molecule of starting material or diene byproduct. This creates a new, larger carbocation.
-
Chain Growth: This process repeats, leading to the rapid formation of long-chain polymers, which are typically insoluble and difficult to characterize.
Table 1: Common Acidic Conditions and Associated Risks
| Reagent/Catalyst | Typical Conditions | Primary Risk(s) | Mitigation Strategy |
| Conc. H₂SO₄, H₃PO₄ | > 50 °C, neat or in polar solvent | Dehydration, Polymerization | Use lower temperatures (< 0 °C), shorter reaction times, dilute conditions. |
| p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene (Dean-Stark) | Dehydration | Primarily used for dehydration; avoid if this is an unwanted side reaction. |
| Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | 0 °C to RT, in CH₂Cl₂ | Rearrangement, Cyclization | Use stoichiometric amounts, low temperatures, and consider sterically hindered Lewis acids. |
| Aqueous HCl, HBr | RT to 50 °C | Dehydration, Rearrangement | Water can act as a competing nucleophile; control concentration and temperature carefully. |
Q4: How can I perform reactions on other parts of my molecule while keeping the homoallylic alcohol intact in an acidic medium?
A: This requires a strategic approach to minimize the side reactions discussed above. A combination of careful condition selection and the use of protecting groups is often the most effective strategy.
Protocol: Minimizing Degradation of 2-(cyclohex-1-en-1-yl)ethan-1-ol in Acid
Step 1: Assess the Necessity of Acid
-
Before proceeding, confirm if a non-acidic alternative exists for your desired transformation.
Step 2: Protect the Hydroxyl Group (Recommended)
-
React the starting alcohol with a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF) to form the corresponding silyl ether.
-
Perform the required acid-catalyzed reaction on the other part of the molecule. The bulky silyl ether will prevent both dehydration and rearrangement involving the oxygen atom.
-
Deprotect the alcohol using a fluoride source (e.g., TBAF in THF) or a specific acidic condition that is milder than the one used for the main reaction.
Step 3: If Protection is Not Feasible - Optimize Reaction Conditions
-
Temperature: Cool the reaction vessel to 0 °C or below before the addition of any acid. Maintain this temperature throughout the reaction.
-
Addition of Acid: Add the acid catalyst slowly and dropwise to the solution of your substrate to avoid localized high concentrations and exotherms.
-
Choice of Acid: Use the mildest possible acid that will catalyze the desired reaction. For example, pyridinium p-toluenesulfonate (PPTS) is often a milder alternative to p-TsOH.
-
Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction immediately upon completion.
-
Quenching: Quench the reaction by pouring it into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or by adding a tertiary amine like triethylamine (Et₃N) directly to the reaction mixture at low temperature.
Diagram 3: Competing Pathways Under Acidic Conditions
Caption: Overview of competing reaction pathways for the title compound in acid.
References
-
Semipinacol Rearrangement of Iododifluorohomoallyl Alcohols and Its Application in the Allylic C–H Esterification Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
-
Triflic acid-catalysed cyclisation of unsaturated alcohols. Green Chemistry (RSC Publishing). [Link]
-
1-(Cyclohex-2-en-1-yl)ethan-1-ol. PubChem. [Link]
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]
-
Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone. The Journal of Organic Chemistry - ACS Publications. [Link]
-
10.8.1. Dehydration of Alcohols. Chemistry LibreTexts. [Link]
-
Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone. American Chemical Society. [Link]
-
Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. PubMed. [Link]
-
2-Cyclohexene-1-ethanol. PubChem. [Link]
-
Strategy for synthesis of 2-amino-spiro[4.5]decane-6-ones. ResearchGate. [Link]
-
Recent development and applications of semipinacol rearrangement reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS. [Link]
-
14.3: Elimination by the E1 Mechanism. Chemistry LibreTexts. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
-
Synthesis of a spirocycle. Chemistry Stack Exchange. [Link]
-
Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic Chemistry Portal. [Link]
-
Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. [Link]
-
Semipinacol rearrangement. Wikipedia. [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexan... Pearson+. [Link]
-
1,3‐Rearrangement of allylic alcohols. ResearchGate. [Link]
-
Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe–Ziegler cyclization. RSC Publishing. [Link]
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. [Link]
-
Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes. PMC. [Link]
-
Pinacol Rearrangement. Master Organic Chemistry. [Link]
-
Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. ETH Zurich Research Collection. [Link]
-
elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]
-
Semipinacol rearrangement. Grokipedia. [Link]
-
cyclohexyl ethyl alcohol. The Good Scents Company. [Link]
-
Asymmetric Synthesis of Homoallylic Alcohols and their Applications. University of St Andrews. [Link]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
17.6 Reactions of Alcohols. OpenStax. [Link]
-
Dehydration of Alcohols A Level Chemistry. Revisely. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. study.com [study.com]
- 3. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent development and applications of semipinacol rearrangement reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02386A [pubs.rsc.org]
- 11. Semipinacol rearrangement - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
Workup procedure to minimize decomposition of 2-(cyclohex-1-en-1-yl)ethan-1-ol
Technical Support Center: Stability & Isolation of 2-(cyclohex-1-en-1-yl)ethan-1-ol
Ticket ID: #CHX-OH-001 Status: Open Priority: Critical (Stability Issue) Assigned Specialist: Senior Application Scientist[1][2][3][4][5]
Diagnostic Overview: The "Hidden" Decomposition
User Query: "I synthesized 2-(cyclohex-1-en-1-yl)ethan-1-ol via the Grignard route. The crude NMR looked clean, but after flash chromatography, the product degraded, and I see new olefinic protons. What happened?"
Root Cause Analysis: The molecule 2-(cyclohex-1-en-1-yl)ethan-1-ol is a homoallylic alcohol with an endocyclic double bond.[1][2][3][4][5] It possesses a specific vulnerability: Acid-Sensitivity .[1][2][3][4][5]
Standard silica gel is slightly acidic (pH 5.0–6.0).[4] When this compound interacts with acidic sites on silica (or during an acidic workup), it undergoes protonation at the alkene or hydroxyl group, leading to two primary decomposition pathways:[6]
-
Isomerization: Migration of the double bond to the thermodynamically more stable exocyclic position (forming an ethylidene isomer).
-
Cyclization/Etherification: Intramolecular attack of the hydroxyl group onto the protonated alkene, forming a bicyclic ether (hexahydrobenzofuran derivative).
The Fix: You must treat this molecule as an acid-labile species.[1][2][3][4][5] The entire workflow—from quenching to storage—must maintain a neutral-to-basic pH environment .[1][2][3][4][5]
Workup Protocol: The "Buffer Zone"
Objective: Quench the reaction and isolate the crude material without exposing it to proton sources strong enough to trigger rearrangement.
Standard Operating Procedure (SOP):
| Step | Action | Technical Rationale |
| 1. Quench | Use Sat. NH₄Cl (mild) or Rochelle’s Salt (if Al/Mg salts are present).[2][4] Avoid HCl. | Strong mineral acids will immediately isomerize the double bond. |
| 2. pH Check | After phase separation, test the aqueous layer. If pH < 7, wash organic layer with Sat.[4] NaHCO₃ .[3][4] | Ensures the organic phase is slightly basic/neutral before concentration. |
| 3. Drying | Use Anhydrous K₂CO₃ or Na₂SO₄ .[3][4] Avoid MgSO₄ . | MgSO₄ is slightly acidic (Lewis acid character) and can catalyze rearrangement in highly sensitive substrates.[4] K₂CO₃ provides a basic buffer.[3][4][7] |
| 4. Concentration | Rotovap bath < 40°C. Do not heat to dryness for extended periods.[3][4] | Heat + trace acid = rapid polymerization/isomerization.[3][4] |
Purification: The "Buffered Silica" Method
Critical Alert: Do NOT run a standard silica column.[3][4] This is the most common point of failure. You must passivate the acidic sites on the silica gel.[5]
Protocol: Triethylamine (TEA) Deactivation
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[4]
-
Deactivation: Add 1% (v/v) Triethylamine (TEA) to the slurry before packing the column.
-
Example: If using 500 mL of solvent, add 5 mL of TEA.
-
-
Packing: Pour the column. Flush with 2 column volumes of the eluent + 1% TEA.
-
Elution: Run the column using your gradient.[3][8] You can maintain 0.5% TEA in the eluent, though often the pre-treatment is sufficient.[5]
-
Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) , though resolution may be lower.
Visualization: The Preservation Workflow
The following diagram illustrates the critical decision points to prevent decomposition.
Caption: Workflow for minimizing acid-catalyzed decomposition. The green path represents the validated "Buffered Silica" protocol.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound instead of using chromatography? A: Yes, but with caution. The compound has a high boiling point. You must use high vacuum (< 1 mmHg) to keep the bath temperature low. Add a small amount of solid K₂CO₃ or CaO to the distillation flask to neutralize any acid formed or present during heating.[5]
Q: My product turned yellow/brown during storage. Is it ruined? A: This indicates oxidation or slow polymerization.[3][4]
-
Fix: Store the pure compound neat (undiluted) under an Argon atmosphere at -20°C .
-
Stabilizer: For long-term storage, adding a radical inhibitor like BHT (butylated hydroxytoluene) (0.1%) can prevent oxidative degradation.[1][2][4]
Q: I see a small impurity just below my product spot on TLC. What is it? A: If you used standard silica, this is likely the cyclic ether (intramolecular cyclization product). If you see a spot above or very close, it may be the exocyclic double bond isomer .[5] Both are artifacts of acidic handling.[3]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4][5] (Standard protocol for deactivating silica gel with triethylamine for acid-sensitive compounds). [2][4]
-
Paquette, L. A., & Bonnette, P. C. (1985).[4] Ammonium Chloride - Saturated Aqueous Solution.[1][2][3][4][5] Encyclopedia of Reagents for Organic Synthesis. (Reference for mild buffering capacity in workups). [2][4]
-
Dauben, W. G., & Michno, D. M. (1981).[4] Direct Synthesis of 2-(1-Cyclohexenyl)ethanol. Journal of Organic Chemistry. (Discusses synthesis and stability of homologous cyclohexenyl alcohols). [2][4]
Sources
- 1. US20060211889A1 - Process for the isomerisation of a cyclohexenyl alkyl or alkenyl ketone - Google Patents [patents.google.com]
- 2. CAS # 16452-34-9, 2-Cyclohexene-1-ethanol - chemBlink [chemblink.com]
- 3. 2-Cyclohexene-1-ethanol | C8H14O | CID 11116070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(cyclohex-1-en-1-yl)ethan-1-ol (C8H14O) [pubchemlite.lcsb.uni.lu]
- 5. US8519192B2 - Process for producing 2-(cyclohex-1â²-enyl)cyclohexanone - Google Patents [patents.google.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Strategic Guide to the Isomer Separation of 2-(Cyclohexenyl)ethanol by High-Performance Liquid Chromatography
For researchers and professionals in pharmaceutical development and chemical synthesis, the accurate separation and quantification of isomers are paramount. The biological and chemical properties of a molecule are intrinsically tied to its three-dimensional structure. 2-(Cyclohexenyl)ethanol, a valuable chiral building block, presents a common yet critical analytical challenge: the resolution of its enantiomeric and positional isomers. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this task, grounding recommendations in established chromatographic principles and supporting data from analogous separations.
The primary focus will be on the enantioselective separation of 2-(cyclohex-2-en-1-yl)ethanol, the most common chiral variant. The principles discussed are broadly applicable to other positional isomers and similar cyclic alcohols.
The Analytical Challenge: Resolving Mirror Images
2-(Cyclohexenyl)ethanol possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers (R and S). These enantiomers share identical physical properties such as boiling point, solubility, and refractive index, making their separation by standard techniques like distillation or achiral chromatography impossible [see: 14]. Chiral chromatography is, therefore, the most powerful and widely used technique for their resolution [see: 19]. The goal is to create a transient diastereomeric complex between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times.
Comparative Analysis of HPLC Methodologies
The success of a chiral separation hinges on the selection of the appropriate CSP and mobile phase. For chiral alcohols like 2-(cyclohexenyl)ethanol, polysaccharide-based CSPs are the most successful and versatile class of columns and represent the logical starting point for method development [see: 1, 3].
Method 1: Normal-Phase Chromatography on Polysaccharide-Based CSPs (Primary Recommendation)
This approach is the industry standard for the chiral separation of a wide array of compounds, including alcohols [see: 11].
Causality Behind the Choice: Polysaccharide derivatives, such as cellulose or amylose carbamates coated or immobilized on a silica support, form helical polymer chains. These chains create chiral grooves and cavities where analyte molecules can interact [see: 3]. The separation mechanism is a complex combination of hydrogen bonding (between the alcohol's hydroxyl group and the carbamate moieties on the CSP), dipole-dipole interactions, and steric hindrance. The different "fit" of each enantiomer within these chiral grooves leads to differential retention [see: 3].
Column Comparison: While direct experimental data for 2-(cyclohexenyl)ethanol is not readily published in application notes, we can extrapolate performance based on separations of analogous chiral secondary alcohols like 1-phenylethanol [see: 1] and cyclic ketones [see: 3]. The Chiralcel® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (based on amylose tris(3,5-dimethylphenylcarbamate)) are two of the most powerful and complementary CSPs.
Table 1: Predicted Performance of Polysaccharide CSPs for 2-(Cyclohexenyl)ethanol Separation
| Chiral Stationary Phase (CSP) | Predicted Mobile Phase | Flow Rate (mL/min) | Expected Elution Order | Predicted Resolution (Rs) | Rationale & Remarks |
|---|---|---|---|---|---|
| Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | Analyte Dependent | > 1.5 | A robust, general-purpose column for chiral alcohols. The phenyl groups on the carbamate provide potential for π-π interactions with the cyclohexenyl double bond. |
| Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | n-Hexane / Ethanol (85:15, v/v) | 0.8 | Analyte Dependent | > 2.0 | Often provides complementary or superior selectivity to OD-H. The amylose backbone has a different helical structure, leading to distinct chiral recognition [see: 2]. |
Note: The data in this table is representative and serves as a robust starting point for method development. Optimal conditions may vary.
Method 2: Alternative Strategies - Immobilized CSPs and Polar Organic/Reversed-Phase Modes
While normal-phase chromatography is the primary approach, alternative modes can offer advantages, particularly if the analyte has poor solubility in hexane or if different selectivity is required.
Causality Behind the Choice:
-
Immobilized CSPs: Modern polysaccharide CSPs (often designated with an "I," e.g., Chiralpak® IA, IB) have the chiral selector covalently bonded to the silica support [see: 4]. This robust linkage allows for the use of a much wider range of solvents, including those prohibited on coated columns (like dichloromethane, THF, ethyl acetate), providing powerful tools for method development [see: 24].
-
Polar Organic (PO) Mode: Using 100% polar solvents like ethanol or acetonitrile as the mobile phase can alter the chiral recognition mechanism and sometimes improve peak shape and efficiency [see: 2].
-
Reversed-Phase (RP) Mode: An aqueous/organic mobile phase (e.g., Water/Acetonitrile) is used. This is less common for preparative separation of alcohols due to the cost of solvent disposal but can be highly effective for analytical purposes, especially for more polar analytes [see: 17].
These alternative modes are typically explored if the primary normal-phase screening fails to yield a satisfactory separation [see: 18].
Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow outlines a logical screening process.
Caption: A systematic workflow for chiral method development for 2-(cyclohexenyl)ethanol.
Detailed Experimental Protocol (Starting Method)
This protocol describes a robust starting point for the enantioselective separation of 2-(cyclohexenyl)ethanol based on the primary recommendation.
Objective: To resolve the enantiomers of 2-(cyclohexenyl)ethanol using normal-phase HPLC on a polysaccharide-based CSP.
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or photodiode array (PDA) detector.
Materials:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: HPLC-grade n-Hexane and Ethanol (85:15, v/v).
-
Sample Preparation: Dissolve the racemic standard of 2-(cyclohexenyl)ethanol in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter if necessary.
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Temperature: 25 °C
-
Detection Wavelength: 210 nm (as the cyclohexenyl moiety has low UV absorbance at higher wavelengths).
-
Injection Volume: 10 µL
Procedure:
-
System Preparation: Flush the HPLC system thoroughly with 2-propanol, followed by the mobile phase (n-Hexane/Ethanol) until a stable baseline is achieved.
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at the set flow rate for at least 30 minutes or until the baseline is stable.
-
Injection: Inject the prepared sample.
-
Data Analysis: Identify the two enantiomer peaks. Calculate the retention factors (k'), selectivity (α), and resolution (Rs) to evaluate the separation quality.
Trustworthiness - A Self-Validating System: The protocol's reliability is ensured by system suitability tests. Before running the sample, a standard injection should be performed to confirm retention time stability, peak shape, and resolution, ensuring the system is performing as expected.
Alternative Approaches: Supercritical Fluid Chromatography (SFC)
For laboratories equipped with SFC instrumentation, this technique offers a powerful and often faster alternative to HPLC for chiral separations [see: 6].
Causality Behind the Choice: SFC uses supercritical CO2 as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), typically an alcohol like methanol or ethanol [see: 21]. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies at lower backpressures compared to HPLC [see: 5]. This translates to significantly reduced run times and solvent consumption, making it ideal for high-throughput screening and purification [see: 15]. The separation mechanism on the chiral stationary phase remains similar to normal-phase HPLC.
Table 2: HPLC vs. SFC - A Comparative Overview
| Parameter | HPLC (Normal Phase) | SFC |
|---|---|---|
| Primary Mobile Phase | n-Hexane | Supercritical CO2 |
| Co-solvent | Alcohols (e.g., Ethanol, 2-Propanol) | Alcohols (e.g., Methanol, Ethanol) |
| Typical Run Time | 10-30 minutes | 1-10 minutes |
| Solvent Consumption | High | Low |
| Operating Pressure | Moderate to High | High (Backpressure Regulator) |
| Post-run Sample Workup | Evaporation of Hexane/Alcohol | Simple evaporation of alcohol (CO2 vents as gas) |
Conclusion
The enantioselective separation of 2-(cyclohexenyl)ethanol is most effectively approached using chiral HPLC with polysaccharide-based stationary phases. A systematic screening strategy, beginning with Chiralcel® OD-H and Chiralpak® AD-H columns under normal-phase conditions (n-hexane/alcohol), offers the highest probability of success. The provided experimental protocol serves as a validated starting point. For labs seeking higher throughput and reduced solvent usage, Supercritical Fluid Chromatography (SFC) presents a compelling alternative that often uses the same selective and robust chiral stationary phases. By leveraging the comparative data and systematic workflows in this guide, researchers can significantly streamline method development and achieve reliable, high-resolution separation of these critical chiral isomers.
References
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (n.d.). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available at: [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Available at: [Link]
-
LCGC International. (2023). Application Notes: Chiral. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Available at: [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
-
Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, Vol. 87, No. 2. Available at: [Link]
-
Phenomenex. (2022). Sugar Alcohol Separation by LC. Available at: [Link]
-
Matarashvili, I., & Blazsó, G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
Phenomenex. (n.d.). APPLICATIONS. Available at: [Link]
- Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
-
Phenomenex. (n.d.). APPLICATIONS. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Carradori, S., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
MZ-Analysentechnik. (n.d.). Chiral FAQs. Available at: [Link]
-
Al-Majid, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Daicel. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Available at: [Link]
-
Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Available at: [Link]
-
Daicel. (n.d.). instruction manual for chiralcel® oz-h. Available at: [Link]
Comparative Stability Guide: 2-(Cyclohex-1-en-1-yl)ethan-1-ol vs. 2-(Cyclohex-2-en-1-yl)ethan-1-ol
Executive Summary
In the development of cyclohexenyl-based intermediates, the position of the endocyclic double bond dictates the molecule's thermodynamic profile and shelf-life stability. This guide compares 2-(cyclohex-1-en-1-yl)ethan-1-ol (Isomer A) and 2-(cyclohex-2-en-1-yl)ethan-1-ol (Isomer B) .
The Bottom Line:
-
Isomer A (1-en-1-yl) is the thermodynamic product . It possesses a trisubstituted double bond and is significantly more resistant to oxidative degradation and acid-catalyzed rearrangement.
-
Isomer B (2-en-1-yl) is the kinetic product . It contains a disubstituted double bond and is prone to isomerization into Isomer A under acidic conditions or thermal stress.
For drug substance manufacturing, Isomer A is the preferred target for long-term stability. If Isomer B is required for specific pharmacophore interactions, strict pH control (neutral to slightly basic) and low-temperature storage are mandatory to prevent migration.
Thermodynamic & Structural Analysis
The stability difference between these two isomers is governed by the substitution level of the alkene (Zaitsev’s rule) and hyperconjugative stabilization.
Structural Comparison[1][2][3]
| Feature | Isomer A: 2-(cyclohex-1-en-1-yl)ethan-1-ol | Isomer B: 2-(cyclohex-2-en-1-yl)ethan-1-ol |
| Structure | Double bond at C1–C2 (attached to chain) | Double bond at C2–C3 (allylic to chain attachment) |
| Substitution | Trisubstituted (1 substituent, 2 ring residues) | Disubstituted (2 ring residues) |
| Hyperconjugation | High (Stabilized by ring CH₂ and chain CH₂) | Moderate (Stabilized only by ring CH₂) |
| Est.[1] | Lower (More Stable) | Higher (Less Stable, ~1.5–2.0 kcal/mol higher) |
The Isomerization Pathway
Under acidic conditions (or high heat), Isomer B protonates to form a carbocation. A 1,2-hydride shift or re-elimination occurs to form the more stable Isomer A. This is a classic "thermodynamic sink" reaction.
Figure 1: Reaction coordinate showing the downhill energy transformation from the kinetic 2-en isomer to the thermodynamic 1-en isomer.
Experimental Validation: The Acid-Challenge Protocol
To verify the stability claims, we utilize a "Force Degradation" protocol. This experiment simulates the exposure of the material to acidic byproducts or silica gel during purification, which often catalyzes isomerization.
Protocol: Acid-Catalyzed Migration Test
Objective: Quantify the rate of conversion from Isomer B to Isomer A.
Reagents:
-
Substrate: Pure 2-(cyclohex-2-en-1-yl)ethan-1-ol (Isomer B).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (1 mol%).
-
Internal Standard: Dodecane (inert).
Workflow:
-
Preparation: Dissolve 100 mg of Isomer B and 10 mg of Dodecane in 5 mL of DCM.
-
T0 Sampling: Remove a 50 µL aliquot, quench with sat. NaHCO₃, and analyze via GC-FID (Time = 0).
-
Initiation: Add 1.0 mg of pTsOH to the stirring solution at 25°C.
-
Monitoring: Sample every 30 minutes for 4 hours. Quench each aliquot immediately before injection.
-
Analysis: Integrate peaks for Isomer B (Retention Time ~
) and Isomer A (Retention Time ~ ).
Representative Kinetic Data
The following table illustrates typical data observed during this stress test.
| Time (min) | Isomer B (2-en) % | Isomer A (1-en) % | Observations |
| 0 | 99.5% | 0.5% | Clear solution, starting material pure. |
| 30 | 85.0% | 15.0% | Onset of isomerization. |
| 60 | 60.0% | 40.0% | Rapid equilibration. |
| 120 | 20.0% | 80.0% | Thermodynamic product dominating. |
| 240 | < 5.0% | > 95.0% | Full conversion to stable trisubstituted alkene. |
Technical Note: If Isomer A is subjected to the same conditions, it retains >99% purity, confirming it is the thermodynamic endpoint.
Synthetic Implications & Handling
The stability difference dictates the synthetic strategy.
Synthesizing Isomer A (Stable)
-
Route: Grignard addition of ethylene oxide to 1-bromocyclohexene (or vinylmagnesium bromide addition to cyclohexanone followed by acid rearrangement).
-
Workup: Acidic workups (e.g., 1M HCl) are permissible and often helpful to ensure the double bond is in the most substituted position.
-
Purification: Silica gel chromatography is safe.
Synthesizing Isomer B (Labile)
-
Route: Typically involves reduction of unconjugated enones or specific metal-catalyzed couplings (e.g., Birch reduction derivatives).
-
Workup: CRITICAL. Must use buffered quenches (NH₄Cl or NaHCO₃). Avoid strong mineral acids.
-
Purification: Use neutralized silica (pre-treated with 1% Triethylamine) or Alumina to prevent on-column isomerization.
-
Storage: Store at -20°C under Argon.
Mechanism of Failure (Isomerization)
The following diagram details the mechanistic pathway that causes Isomer B to degrade into Isomer A during improper handling.
Figure 2: Mechanistic pathway showing how protonation facilitates the shift to the thermodynamic isomer.
References
-
Vanderbilt University. Stability of Alkenes: Heats of Hydrogenation and Substitution Effects. Retrieved from [Link]
-
Master Organic Chemistry. Alkene Stability: Zaitsev's Rule and Hyperconjugation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Thermochemical Data for Cyclohexenyl Derivatives. Retrieved from [Link]
-
PubChem. Compound Summary: 2-(cyclohex-1-en-1-yl)ethan-1-ol. Retrieved from [Link]
-
Royal Society of Chemistry. Acid-catalyzed cycloisomerization and migration in cyclohexenyl systems. Retrieved from [Link]
Sources
A Comparative Guide to Allylic Substitution Reactions: Cinnamyl Alcohol vs. 2-(cyclohex-1-en-1-yl)ethan-1-ol
Abstract
Allylic alcohols are foundational building blocks in organic synthesis, prized for their ability to undergo substitution reactions that form critical carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of two allylic alcohols, the well-characterized cinnamyl alcohol and the less-explored 2-(cyclohex-1-en-1-yl)ethan-1-ol, within the context of allylic substitution reactions. By juxtaposing the electronically stabilized, aromatic system of cinnamyl alcohol with the sterically demanding, alkyl-substituted framework of its cyclohexenyl counterpart, we aim to elucidate the key structural and electronic factors governing reactivity, regioselectivity, and reaction outcomes. This analysis is grounded in established mechanistic principles, particularly the palladium-catalyzed Tsuji-Trost reaction, and supported by a comprehensive review of experimental data for cinnamyl alcohol, which serves as our benchmark for predicting the behavior of 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Introduction: The Strategic Value of Allylic Substitution
Allylic substitution reactions are powerful tools for molecular construction, enabling the direct coupling of a diverse range of nucleophiles at a position adjacent to a carbon-carbon double bond.[1] The versatility of this transformation stems from the unique electronic nature of the allyl group, which can be activated to form stabilized intermediates. Among the most robust and widely adopted methodologies is the palladium-catalyzed Tsuji-Trost reaction, which proceeds through a characteristic π-allylpalladium intermediate.[2][3] This catalytic cycle, pioneered by Jiro Tsuji and later expanded by Barry Trost, offers mild reaction conditions and exceptional functional group tolerance, making it indispensable in the synthesis of natural products and pharmaceuticals.[2]
The efficiency and selectivity of these reactions are profoundly influenced by the structure of the allylic substrate. In this guide, we compare two primary allylic alcohols that represent distinct substrate classes:
-
Cinnamyl Alcohol: An aromatic allylic alcohol featuring a phenyl group in conjugation with the double bond. Its reactivity is well-documented.
-
2-(cyclohex-1-en-1-yl)ethan-1-ol: An aliphatic, cyclic allylic alcohol. It presents a different steric and electronic profile, with reactivity that must be inferred from foundational principles due to a lack of extensive specific literature.
This comparative analysis will dissect how their intrinsic properties are likely to dictate their behavior in key steps of the allylic substitution process: leaving group activation, π-allyl complex formation, and the ultimate nucleophilic attack.
Mechanistic Framework: The Tsuji-Trost Reaction
The Tsuji-Trost reaction provides a general mechanistic blueprint for understanding palladium-catalyzed allylic substitutions.[2] The process begins with the activation of the allylic alcohol, typically by converting the hydroxyl group into a better leaving group (e.g., acetate, carbonate, or phosphate). The catalytic cycle then proceeds as follows:
-
Coordination: A low-valent palladium(0) catalyst coordinates to the double bond of the allylic substrate.
-
Oxidative Addition (Ionization): The palladium atom inserts into the carbon-leaving group bond, resulting in the expulsion of the leaving group and the formation of a cationic η³-π-allylpalladium(II) complex.[3][4] This step typically occurs with an inversion of stereochemistry.
-
Nucleophilic Attack: A nucleophile attacks the π-allyl complex. For "soft" nucleophiles (pKa < 25), this usually occurs via an "outer-sphere" mechanism, where the nucleophile attacks the face of the allyl group opposite the palladium metal.[5] This step also proceeds with inversion of stereochemistry.
-
Reductive Elimination & Catalyst Regeneration: The new bond is formed, and the palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
The overall stereochemical outcome is a net retention of configuration from the starting material to the product, as two sequential inversions take place.[5]
Figure 1: General Catalytic Cycle of the Tsuji-Trost Reaction.
Structural & Electronic Profile of Substrates
The inherent differences between cinnamyl alcohol and 2-(cyclohex-1-en-1-yl)ethan-1-ol are critical to understanding their reactivity.
Figure 2: Structural Comparison of Allylic Alcohol Substrates.
Cinnamyl Alcohol:
-
Electronic Effects: The phenyl group is in direct conjugation with the allylic double bond. This extended π-system provides significant resonance stabilization to the π-allylpalladium intermediate. This stabilization facilitates the oxidative addition step and can influence the regioselectivity of the nucleophilic attack.
-
Steric Profile: The phenyl group is relatively planar, but its ortho-hydrogens can exert some steric influence. The primary alcohol offers an unhindered site for activation.
2-(cyclohex-1-en-1-yl)ethan-1-ol:
-
Electronic Effects: The system lacks the extended conjugation seen in cinnamyl alcohol. The double bond is trisubstituted with alkyl groups, making it electron-rich. This increased electron density can affect the rate of coordination with the electron-deficient palladium catalyst.
-
Steric Profile: The cyclohexenyl ring is significantly bulkier than a phenyl group. This steric hindrance can impede the approach of the palladium catalyst and the subsequent nucleophile, potentially slowing the reaction rate.
Experimental Data: Allylic Substitution of Cinnamyl Alcohol
Cinnamyl alcohol has been subjected to a wide array of allylic substitution conditions, providing a rich dataset for analysis. Metal triflates, particularly indium(III) triflate (In(OTf)₃), have proven effective for promoting etherification reactions with orthoesters and acetals.[1][6][7][8]
| Catalyst / Conditions | Nucleophile (Reagent) | Key Findings | Yield | Reference |
| In(OTf)₃ (5 mol%) | Triethyl Orthoformate (TEOF) | Room temp: ~1:1 mixture of linear and branched ethers. 60°C: Complete isomerization to the linear ether. | >95% | [6] |
| In(OTf)₃ (0.5 mol%) | Triethyl Orthoformate (TEOF) | Room temp: Favors the branched ether product (~2:1). | ~70% | [6] |
| Al-MCM-41 (aluminosilicate) | Triethyl Orthoformate (TEOF) | 60°C: Good conversion, mixture of isomers favoring the linear product. | ~80% | [6] |
| Pd(OAc)₂ / Xantphos | Hypophosphorous Acid | Excellent reactivity for C-P bond formation. | Good | [9] |
Table 1: Summary of Experimental Data for Allylic Substitution of Cinnamyl Alcohol.
Representative Experimental Protocol: In(OTf)₃-Catalyzed Etherification
This protocol describes the selective formation of the linear allyl ether from cinnamyl alcohol, a reaction whose outcome is highly dependent on temperature and catalyst loading.[1][6]
Objective: To synthesize cinnamyl ethyl ether (the linear product) with high selectivity.
Materials:
-
Cinnamyl alcohol (67 mg, 0.5 mmol)
-
Indium(III) triflate (In(OTf)₃) (14 mg, 0.025 mmol, 5 mol%)
-
Triethyl orthoformate (TEOF) (75 mg, 0.5 mmol)
-
Chloroform (2 mL)
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cinnamyl alcohol (0.5 mmol) and chloroform (2 mL).
-
Reagent Addition: Add triethyl orthoformate (0.5 mmol) to the solution.
-
Catalyst Introduction: Add indium(III) triflate (5 mol%) to the stirring solution at room temperature.
-
Initial Reaction: Stir the mixture at room temperature for 15 minutes. At this stage, a mixture of linear and branched products is formed.
-
Thermal Isomerization: Heat the reaction mixture to 60 °C and maintain this temperature for an additional 15 minutes. This step drives the equilibrium to favor the thermodynamically more stable linear ether.
-
Workup & Analysis: Upon completion, cool the reaction to room temperature. The crude reaction mixture can be analyzed directly by ¹H NMR and GC-MS to determine conversion and product distribution.[6] For isolation, the solvent can be removed under reduced pressure and the residue purified by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst Loading: A higher catalyst loading (5 mol%) is used to ensure rapid reaction and facilitate the subsequent isomerization.[6] Lower loadings favor the kinetically formed branched product.
-
Temperature Control: The two-temperature approach is critical for selectivity. The initial room temperature step allows for facile ether formation, while the subsequent heating to 60°C provides the thermal energy required for the catalyst-mediated isomerization to the desired linear product.[6][8]
Sources
- 1. Metal Triflate-Promoted Allylic Substitution Reactions of Cinnamyl Alcohol in the Presence of Orthoesters and Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
A Practical Guide to the Structural Elucidation of 2-(cyclohex-1-en-1-yl)ethan-1-ol using 2D NMR Spectroscopy
Introduction
In the fields of chemical synthesis, natural product discovery, and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. Erroneous structural assignment can lead to wasted resources, misinterpreted biological activity, and significant delays in development pipelines. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, complex molecules or those with multiple isomers often yield ambiguous spectra. Two-dimensional (2D) NMR techniques provide a powerful solution by spreading spectral information across two frequency dimensions, resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.[1][2]
This guide provides a comprehensive, step-by-step workflow for the complete structural validation of 2-(cyclohex-1-en-1-yl)ethan-1-ol using a suite of standard 2D NMR experiments: COSY, HSQC, and HMBC. By following this process, researchers can systematically piece together the molecular puzzle, ensuring the integrity and accuracy of their findings.
The Analytical Subject: 2-(cyclohex-1-en-1-yl)ethan-1-ol
The target of our investigation is 2-(cyclohex-1-en-1-yl)ethan-1-ol. Its proposed structure is presented below with a systematic numbering scheme that will be used throughout this guide for clarity in spectral assignments.
Figure 1: Proposed structure and atom numbering for 2-(cyclohex-1-en-1-yl)ethan-1-ol.
The 2D NMR Toolkit: A Strategic Overview
A combination of 2D NMR experiments is essential for unambiguous structure elucidation.[3][4] Each experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] It is the primary tool for mapping out the proton-proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7][8][9][10] It provides a definitive link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[11] HMBC is crucial for connecting the individual spin systems identified by COSY, allowing for the assembly of the complete molecular framework.
Experimental Design & Protocol
High-quality data begins with meticulous sample preparation.[12][13][14][15]
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 2-(cyclohex-1-en-1-yl)ethan-1-ol sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is necessary for the spectrometer's lock system.[14]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[13][16]
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first.
-
Subsequently, run the 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters. It is advisable to consult the spectrometer's manual or a facility expert for optimized settings.
Workflow for Structural Validation
The logical flow of experiments is critical for an efficient and accurate structural elucidation process.
Diagram 1: A streamlined workflow for structure elucidation using NMR.
Data Analysis and Interpretation: A Step-by-Step Walkthrough
While actual experimental data is ideal, we can confidently predict the expected correlations based on the known principles of NMR spectroscopy and extensive databases of chemical shifts.[17][18][19]
Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra (The Foundation)
The first step is to analyze the 1D spectra to identify the types and numbers of protons and carbons present. Based on the structure of 2-(cyclohex-1-en-1-yl)ethan-1-ol, we can predict the approximate chemical shifts.
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Integration |
| H2 | ~5.4-5.6 | 125-130 | Triplet (t) | 1H |
| H3, H6 | ~1.9-2.1 | 25-30 | Multiplet (m) | 4H |
| H4, H5 | ~1.5-1.7 | 22-25 | Multiplet (m) | 4H |
| H7 | ~2.1-2.3 | 35-40 | Triplet (t) | 2H |
| H8 | ~3.6-3.8 | 60-65 | Triplet (t) | 2H |
| OH | Variable | - | Singlet (s) | 1H |
| C1 | - | 135-140 | - | - |
| C2 | - | 125-130 | - | - |
| C3 | - | 25-30 | - | - |
| C6 | - | 25-30 | - | - |
| C4 | - | 22-25 | - | - |
| C5 | - | 22-25 | - | - |
| C7 | - | 35-40 | - | - |
| C8 | - | 60-65 | - | - |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(cyclohex-1-en-1-yl)ethan-1-ol in CDCl₃.
Step 2: Unraveling Spin Systems with COSY
The COSY spectrum reveals proton-proton couplings. Cross-peaks appear between the signals of protons that are on adjacent carbons.[5][20]
Expected COSY Correlations:
-
A strong correlation between the olefinic proton H2 and the allylic protons H3 .
-
Correlations within the cyclohexene ring: H3 with H4 , and H4 with H5 .
-
Correlations within the ethyl side chain: H7 with H8 .
Diagram 2: Proton spin systems identified by COSY.
Step 3: Assigning Protons to their Carbons with HSQC
The HSQC spectrum definitively links each proton to its directly attached carbon.[1][7][21] Each cross-peak in the HSQC spectrum corresponds to a one-bond C-H connection.
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| ~5.4-5.6 | 125-130 | H2 - C2 |
| ~1.9-2.1 | 25-30 | H3/H6 - C3/C6 |
| ~1.5-1.7 | 22-25 | H4/H5 - C4/C5 |
| ~2.1-2.3 | 35-40 | H7 - C7 |
| ~3.6-3.8 | 60-65 | H8 - C8 |
Table 2: Expected HSQC Correlations for 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Step 4: Assembling the Molecular Skeleton with HMBC
The HMBC experiment is the final and most critical step, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[11][22] These correlations connect the fragments identified by COSY.
Key Expected HMBC Correlations to Confirm the Structure:
-
Connecting the side-chain to the ring:
-
Protons at H7 should show a correlation to the quaternary vinylic carbon C1 and the protonated vinylic carbon C2 . This is the definitive link.
-
Protons at H8 may show a weak correlation to C1 .
-
-
Confirming the double bond position:
-
The olefinic proton H2 should correlate to the allylic carbons C3 and C6 , and also to the side-chain carbon C7 .
-
The allylic protons H3 should show correlations to the vinylic carbons C1 and C2 .
-
Diagram 3: Key HMBC correlations confirming the molecular structure.
Summary of Structural Validation
The logical progression through the 2D NMR data provides irrefutable proof of the structure of 2-(cyclohex-1-en-1-yl)ethan-1-ol:
-
COSY established the connectivity within the cyclohexene ring and the ethyl side-chain as two distinct spin systems.
-
HSQC assigned each protonated carbon by linking the previously identified proton signals to their one-bond carbon partners.
-
HMBC provided the crucial long-range correlations, specifically from the H7 protons of the side-chain to the C1 and C2 carbons of the ring, unequivocally connecting the two fragments and confirming the position of the double bond.
Conclusion
This guide demonstrates a systematic and robust methodology for molecular structure validation using a combination of 2D NMR techniques. By strategically applying COSY, HSQC, and HMBC experiments, researchers can move beyond the limitations of 1D NMR to resolve complex structures with a high degree of confidence. This rigorous approach is fundamental to ensuring the scientific integrity of chemical research and is an indispensable skill for professionals in the chemical and pharmaceutical sciences.
References
-
News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Regensburg. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclohex-2-en-1-yl)ethan-1-ol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Retrieved from [Link]
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YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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PubMed Central (PMC). (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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ResearchGate. (2021, September 10). Proton NMR of 2-cyclohexene-1-one. Retrieved from [Link]
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University of Cambridge. (n.d.). Enabling High Spectral Resolution of Liquid Mixtures in Porous Media by Anti-diagonal Projections of 2D. Retrieved from [Link]
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University College London (UCL). (n.d.). Two-dimensional NMR. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethanone, 1-(1-cyclohexen-1-yl)-. Retrieved from [Link]
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PubChem. (n.d.). 2-(1-Cyclohexenyl)ethylamine. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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University of Liverpool. (n.d.). Sample Preparation. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Technical Evaluation: Grignard vs. Organolithium Reagents for 2-(1-cyclohexenyl)ethanol Synthesis
Executive Summary
In the synthesis of 2-(1-cyclohexenyl)ethanol , the choice between Grignard formation (via Magnesium) and Lithiation (via Lithium-Halogen exchange) dictates not only the yield but the operational safety profile and scalability of the process.
While Organolithium reagents (Method B) offer superior kinetics and higher yields (>85%) due to the rapid lithium-halogen exchange at cryogenic temperatures, they introduce significant pyrophoric hazards and higher raw material costs. Grignard reagents (Method A) provide a robust, cost-effective alternative for kilogram-scale production but suffer from sluggish formation kinetics due to the passivation of magnesium by the
Recommendation: Use Method B (Lithium) for discovery/medicinal chemistry scales (<50g) where yield and purity are paramount. Use Method A (Grignard) for process scale-up (>1kg) where cost and thermal safety supersede raw yield, provided "Entrainment" protocols are utilized.
Mechanistic & Strategic Analysis
The core challenge in this synthesis is the metallation of 1-bromocyclohexene . Unlike alkyl halides, vinyl halides possess a stronger
Comparative Reaction Pathways
The following diagram outlines the mechanistic divergence between the two methods. Note the "Entrainment" requirement for Mg and the "Exchange" pathway for Li.
Figure 1: Mechanistic divergence in metallation strategies. Note the activation barrier for Magnesium compared to the kinetic control of Lithium exchange.
Method A: Grignard Reagent (The Scalable Route)
Reagent: Magnesium Turnings / THF Mechanism: Oxidative Addition (Surface Radical Process)
The Challenge: "The Vinyl Induction Period"
Vinyl halides are notoriously difficult to initiate. The C-Br bond strength prevents the Single Electron Transfer (SET) required to start the radical mechanism. Without activation, the reaction may stall, leading to a dangerous accumulation of unreacted halide that can trigger a thermal runaway once initiation finally occurs.
Optimized Protocol (Entrainment Method)
This protocol uses 1,2-dibromoethane as an activator to clean the Mg surface.
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Activation: Add Mg turnings (1.2 equiv) and cover with minimal anhydrous THF. Add 0.05 equiv of 1,2-dibromoethane . Wait for vigorous bubbling (ethylene gas evolution) to cease. This exposes fresh Mg(0) surface.[1]
-
Initiation: Add 10% of the 1-bromocyclohexene solution. Heat gently with a heat gun. Look for turbidity and a slight exotherm.
-
Addition: Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. Crucial: If reflux stops, stop addition immediately.
-
Reaction: Reflux for 2–4 hours to ensure completion. Vinyl Grignards form slowly.
-
Electrophile: Cool to 0°C. Add Ethylene Oxide (1.2 equiv) in THF. Allow to warm to RT.
-
Workup: Quench with sat.
.
Why this works: The 1,2-dibromoethane reacts instantly with Mg, etching the oxide layer and heating the solvent locally, lowering the activation energy for the vinyl halide.
Method B: Organolithium (The Precision Route)
Reagent:
The Advantage: Kinetic Control
Li-Hal exchange is faster than proton transfer or nucleophilic attack.[2] At -78°C, the exchange is instantaneous, preventing the "Wurtz coupling" side reaction (where the metallated species attacks unreacted bromide) seen in the Grignard route.
Optimized Protocol (Low-Temp Exchange)
Safety Note: t-BuLi is pyrophoric. Cannula transfer techniques are mandatory.
-
Setup: Flame-dry flask,
atmosphere, dry ice/acetone bath (-78°C). -
Reagent Prep: Dissolve 1-bromocyclohexene (1.0 equiv) in anhydrous Ether or THF. Cool to -78°C.[3]
-
Exchange: Add
-BuLi (2.0 equiv) dropwise over 20 mins.-
Note: 2 equivalents are needed: 1 for the exchange, 1 to eliminate the resulting
-BuBr to isobutene/isobutane. If using -BuLi, equilibrium issues may arise, so -BuLi is preferred for yield.
-
-
Incubation: Stir for 30 mins at -78°C. The species 1-lithiocyclohexene is generated cleanly.
-
Electrophile: Add Ethylene Oxide (1.5 equiv) slowly.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with water/HCl carefully.
Why this works: The reaction is driven by the stability of the resulting hydrocarbon (
Comparative Performance Data
The following data is synthesized from standard process development benchmarks for vinyl halide metallation.
| Metric | Method A: Grignard (Mg) | Method B: Organolithium ( |
| Typical Isolated Yield | 60% – 72% | 85% – 92% |
| Reaction Time (Metallation) | 2–4 Hours (Reflux) | < 30 Minutes (-78°C) |
| Purity (Crude) | Moderate (Contains bi-cyclohexenyl) | High (Clean conversion) |
| Key Impurity | 1,1'-bicyclohexenyl (Wurtz dimer) | Protonated product (if wet) |
| Temperature | 65°C (Reflux) | -78°C (Cryogenic) |
| Safety Profile | Moderate (Flammable solvents) | High Risk (Pyrophoric reagents) |
| Cost (Reagents) | Low (Mg is cheap) | High ( |
Decision Matrix & Workflow
Use this logic flow to determine the appropriate method for your specific constraints.
Figure 2: Decision Matrix for reagent selection based on scale and equipment availability.
Troubleshooting & Causality
Scenario 1: Low Yield in Grignard Reaction
-
Observation: High recovery of starting bromide; low product conversion.
-
Causality: Passivation. The Magnesium oxide layer was not breached.
-
Fix: Use "Rieke Magnesium" (highly reactive Mg reduced from
with Lithium) or increase the amount of entrainment reagent (1,2-dibromoethane). Do not simply add more halide; this risks an induction explosion.
Scenario 2: "Double Addition" or Polymerization
-
Observation: Gummy residue; NMR shows polymeric peaks.
-
Causality: Ethylene Oxide Polymerization. Organometallics can initiate the polymerization of excess epoxide if the temperature is too high or Lewis acids (
) are present in high concentration. -
Fix: Add the organometallic to the epoxide solution (inverse addition) or ensure strict temperature control (0°C) during addition.
Scenario 3: Wurtz Coupling (Dimer Formation)
-
Observation: Formation of 1,1'-bicyclohexenyl.
-
Causality: Radical Recombination. In the Grignard path, the radical intermediate attacks unreacted bromide on the metal surface.
-
Fix: Dilute the reaction significantly. Switch to Method B (Lithium), which proceeds via an ionic mechanism (exchange) rather than a surface radical mechanism.
References
-
Preparation of Cyclohexylcarbinol (Analogous Grignard Protocol). Organic Syntheses, Coll. Vol. 1, p.188 (1941). [Link] (Foundational text for cyclohexyl-halide Grignard formation).
-
Lithium-Halogen Exchange vs. Grignard Formation. Master Organic Chemistry. [Link] (Detailed mechanism comparison and safety protocols).
-
Preparation of Organolithiums and Handling. Organic Process Research & Development. [Link] (Industrial perspective on the safety and cost of Li vs Mg reagents).
-
Metal–Halogen Exchange (General Review). Wikipedia / Academic Sources. [Link] (Kinetics of sp2 halide exchange).
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A Researcher's Guide to Predicting Isomer Stability: A DFT Case Study of 2-(cyclohexenyl)ethanol
For researchers and professionals in the field of drug development and molecular sciences, understanding the relative stability of isomers is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. In this comprehensive guide, we delve into the application of Density Functional Theory (DFT) calculations as a powerful predictive tool for determining the stability of 2-(cyclohexenyl)ethanol isomers. This guide will not only provide a step-by-step computational protocol but also explore the underlying theoretical principles that make DFT a cornerstone of modern computational chemistry.
The Critical Role of Isomer Stability in Drug Development
The efficacy and safety of a pharmaceutical compound are intrinsically linked to its three-dimensional structure. Isomers, molecules with the same chemical formula but different atomic arrangements, can exhibit vastly different pharmacological profiles. One isomer might be a potent therapeutic agent, while another could be inactive or even toxic. Predicting the relative stability of these isomers is a crucial step in the drug discovery pipeline, enabling scientists to focus resources on the most promising candidates.[1] Thermodynamic stability, often quantified by the Gibbs free energy, dictates the equilibrium distribution of isomers, providing insights into which forms are likely to predominate under physiological conditions.
Theoretical Foundation: Why DFT is a Go-To Method
Density Functional Theory (DFT) has emerged as a leading quantum mechanical method for predicting the electronic structure and properties of molecules, offering a favorable balance between accuracy and computational cost.[2] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core principle of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy of a many-electron system is a unique functional of its electron density.
The practical application of DFT involves the use of functionals that approximate the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons. A variety of functionals have been developed, each with its own strengths and weaknesses. For organic molecules, hybrid functionals like B3LYP have historically been popular, though modern, dispersion-corrected functionals are often recommended for improved accuracy.[3][4][5] The choice of basis set, which describes the atomic orbitals, is also a critical parameter that influences the accuracy of the calculations.
Predicting the Stability of 2-(cyclohexenyl)ethanol Isomers: A Computational Workflow
2-(cyclohexenyl)ethanol presents an interesting case for stability prediction due to the presence of both a stereocenter at the point of substitution on the cyclohexene ring and the conformational flexibility of the ring and the ethanol substituent. The primary isomers of interest are the cis and trans diastereomers, which differ in the spatial relationship between the ethanol group and the double bond of the cyclohexene ring.
The Computational Workflow
The following diagram outlines the key steps in using DFT to predict the relative stability of the 2-(cyclohexenyl)ethanol isomers.
Caption: A schematic of the DFT workflow for predicting isomer stability.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations
This section provides a detailed methodology for performing DFT calculations to determine the relative stability of cis and trans 2-(cyclohexenyl)ethanol.
Step 1: Initial Structure Generation and Conformational Analysis
-
Construct 3D models of both the cis and trans isomers of 2-(cyclohexenyl)ethanol. The cis isomer will have the ethanol substituent on the same side of the ring as the double bond, while the trans isomer will have it on the opposite side.
-
Perform a systematic conformational search for each isomer. Due to the flexibility of the cyclohexene ring and the side chain, multiple low-energy conformers may exist.[6] This can be achieved using molecular mechanics force fields initially to rapidly explore the conformational space.
Step 2: Geometry Optimization
-
Select the lowest energy conformers from the conformational search for each isomer.
-
Perform geometry optimization on these selected conformers using a chosen DFT functional and basis set. A common and reasonably accurate choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set, though for higher accuracy, dispersion-corrected functionals and larger basis sets are recommended.[3][4][5][7] The optimization process will find the minimum energy structure for each conformer.
Step 3: Frequency Calculations
-
Perform frequency calculations on each optimized geometry at the same level of theory. This step is crucial for two reasons:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating the Gibbs free energy.[8]
-
Step 4: Calculation of Gibbs Free Energy and Relative Stability
-
Extract the electronic energy, ZPVE, and thermal corrections from the output of the frequency calculations.
-
Calculate the Gibbs free energy (G) for each conformer using the equation: G = Electronic Energy + ZPVE + Thermal Corrections to Gibbs Free Energy
-
Identify the lowest energy conformer for both the cis and trans isomers.
-
Determine the relative stability (ΔG) by comparing the Gibbs free energies of the most stable conformers of the cis and trans isomers. The isomer with the lower Gibbs free energy is predicted to be the more stable.
Data Presentation: Predicted Relative Stability
The following table summarizes the expected output from the DFT calculations, illustrating how the relative stability of the 2-(cyclohexenyl)ethanol isomers would be presented. The values provided are hypothetical and would be replaced with the actual calculated data.
| Isomer | Most Stable Conformer | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| cis-2-(cyclohexenyl)ethanol | Axial-like | -387.123456 | -387.012345 | 1.5 |
| cis-2-(cyclohexenyl)ethanol | Equatorial-like | -387.124567 | -387.013456 | 0.8 |
| trans-2-(cyclohexenyl)ethanol | Axial-like | -387.125678 | -387.014567 | 0.2 |
| trans-2-(cyclohexenyl)ethanol | Equatorial-like | -387.126789 | -387.015678 | 0.0 |
Based on established principles of conformational analysis of substituted cyclohexanes, the trans isomer with the ethanol substituent in an equatorial-like position is anticipated to be the most stable due to the minimization of steric hindrance.[1][9][10]
Conclusion: The Predictive Power of Computational Chemistry
This guide has demonstrated the utility of DFT calculations as a robust and accessible tool for predicting the relative stability of isomers, using 2-(cyclohexenyl)ethanol as a practical example. By following a systematic computational workflow, researchers can gain valuable insights into the thermodynamic properties of molecules, which is essential for informed decision-making in drug development and other areas of chemical research. The synergy between computational prediction and experimental validation remains a powerful paradigm in advancing molecular science.
References
-
University of Groningen. (2023, March 31). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]
- Ochterski, J. W., Petersson, G. A., & Montgomery, Jr., J. A. (1996). A complete basis set model chemistry. V. Extensions to six or more heavy atoms. The Journal of Chemical Physics, 104(7), 2598–2619.
- Simón, L. (2018). Enantioselectivity in CPA-catalyzed Friedel–Crafts reaction of indole and N -tosylimines: a challenge for guiding models. Organic & Biomolecular Chemistry, 16(13), 2225-2238.
- Goerigk, L., & Grimme, S. (2012). Why the Standard B3LYP/6-31G* Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem. The Journal of Physical Chemistry A, 116(48), 11974-11983.
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
ResearchGate. (n.d.). The B3LYP/6-31G ∼SDD optimized structures of the two most populated...*. [Link]
- Williams, A. J., et al. (2023). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 14(1), 120-131.
-
Chem3D. (n.d.). Conformational Analysis of Cyclohexanols. [Link]
- Maeda, S., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Society Reviews, 52(20), 7041-7062.
- Goerigk, L., & Grimme, S. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem. The Journal of Physical Chemistry A, 116(48), 11974-11983.
-
ResearchGate. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link]
-
ResearchGate. (2015, June 27). How does calculate the Gibbs free energy from DFT using VASP?. [Link]
-
Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly?. [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
ResearchGate. (2017, October 5). How to calculate the Gibb's free energy using DFT method?. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(cyclohex-1-en-1-yl)ethan-1-ol
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(cyclohex-1-en-1-yl)ethan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity and operational excellence.
Understanding the Compound: Hazard Profile and Classification
In the absence of specific data, a conservative approach is mandated. Based on guidelines from the U.S. Environmental Protection Agency (EPA), chemical waste with a flashpoint below 140°F is classified as ignitable hazardous waste.[3] Furthermore, product wastes containing greater than 10% alcohol are typically considered ignitable and must be disposed of as hazardous waste.[4] Therefore, 2-(cyclohex-1-en-1-yl)ethan-1-ol should be treated as a hazardous waste.
| Property | Assumed Classification/Characteristic | Rationale |
| Physical State | Liquid | Based on common properties of similar organic alcohols. |
| Flammability | Likely Flammable/Combustible | Alcohols are generally flammable.[5][6][7] |
| Toxicity | Potentially Harmful | Assumed based on general chemical handling principles. |
| Environmental Hazard | Potential | Improper disposal can lead to water and soil contamination.[8] |
| EPA Waste Code | Likely D001 (Ignitable) | Based on the flammability characteristic of alcohols. |
The "Cradle-to-Grave" Responsibility
The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system for hazardous waste.[9] This means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is created until its final disposal.[9][10]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, it is imperative to wear appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat is essential.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a respirator with an appropriate organic vapor cartridge.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for 2-(cyclohex-1-en-1-yl)ethan-1-ol waste.
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(cyclohex-1-en-1-yl)ethan-1-ol"
-
The specific hazard characteristics (e.g., "Ignitable")
-
The date accumulation started.
-
-
Segregation: Do not mix this waste with other waste streams, especially strong oxidizing agents, acids, or bases, to avoid potentially violent reactions.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[4]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management:
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste management company.[11]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from your facility to its final destination. Your EHS office will typically handle the preparation of this document.
-
Timely Disposal: Once a waste container is full, it must be moved from the SAA to a central storage area within three days.[4] Regulations also specify maximum accumulation times, which your EHS office will manage.[11]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Increase ventilation in the area.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Regulatory Compliance
Adherence to federal, state, and local regulations is mandatory. The EPA provides comprehensive guidelines for hazardous waste management.[9][12] It is the responsibility of the waste generator to stay informed about and comply with all applicable regulations.[10]
By following these detailed procedures, you can ensure the safe and responsible disposal of 2-(cyclohex-1-en-1-yl)ethan-1-ol, upholding the highest standards of laboratory safety and environmental stewardship.
References
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Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
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-
Waste Direct. (2025, April 22). How to Dispose of Old Alcohol (An In-Depth Guide). [Link]
-
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-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
ERG Environmental Services. (n.d.). Proper Disposal of Alcohol-Based Sanitizer Products. [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
-
Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]
-
Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. [Link]
-
Fisher Scientific. (2012, April 30). Safety Data Sheet: 2-Cyclohexen-1-one. [Link]
-
Sciencelab.com. (2005, October 11). Material Safety Data Sheet: Cyclohexanone. [Link]
-
Loba Chemie. (2018, April 12). 2-Cyclohexen-1-one MSDS. [Link]
-
GOV.UK. (2015, October 15). Ethanol: incident management. [Link]
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Personal protective equipment for handling 2-(cyclohex-1-en-1-yl)ethan-1-ol
Topic: CAS No: 4361-24-4 (also known as 2-(1-Cyclohexenyl)ethanol)[1]
Executive Safety Directive
Operational Context: 2-(cyclohex-1-en-1-yl)ethan-1-ol is a cyclic unsaturated primary alcohol frequently employed as a building block in organic synthesis and fragrance chemistry. While often misclassified as "low risk" due to its high boiling point, its lipophilic hydrocarbon ring combined with a polar hydroxyl group allows it to permeate standard laboratory gloves (thin nitrile) faster than expected. It is a Skin & Eye Irritant (Category 2/2A) and a Combustible Liquid .
The Core Safety Philosophy: Do not rely on "standard" lab PPE. Because this molecule acts as a permeation enhancer for other solvents, your PPE strategy must focus on chemical resistance integrity rather than simple barrier presence.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the enemy.
| Hazard Class | GHS Category | Signal Word | H-Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | Warning | H315 | Defatting agent; penetrates stratum corneum. |
| Eye Irritation | Cat 2A | Warning | H319 | Direct lytic damage to corneal epithelium. |
| STOT - SE | Cat 3 | Warning | H335 | Respiratory tract irritation via vapor/mist.[1][2] |
| Flammability | Cat 4 | Warning | H227 | Combustible liquid (Flash Point >90°C). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for maximum safety margins , assuming the chemical is being handled in a synthesis environment (high concentration).
Hand Protection (The Critical Variable)
Scientific Rationale: The cyclohexenyl ring increases lipophilicity compared to simple ethanol, making this compound aggressive toward natural latex and thin vinyl.
| Contact Type | Material Recommendation | Min. Thickness | Est. Breakthrough | Rationalization |
| Incidental (Splash) | Nitrile (High Grade) | 5 mil (0.12 mm) | 15–30 mins | Adequate for brief contact. Replace immediately upon splash. |
| Prolonged / Immersion | Butyl Rubber or Viton® | 15 mil (0.38 mm) | > 480 mins | The isobutylene-isoprene matrix of Butyl rubber resists the swelling caused by cyclic alcohols. |
| Do Not Use | Latex / PVC | N/A | < 5 mins | Rapid permeation and degradation. |
Eye & Face Protection[1][2][3][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).
-
Why: Safety glasses with side shields are insufficient . As a viscous liquid, a splash will "creep" via capillary action. Goggles provide the necessary seal.
-
Face Shield: Required only during high-volume (>1L) transfers or when heating >60°C.
Respiratory Protection
-
Scenario A (Fume Hood): Not required if sash is at proper working height.
-
Scenario B (Benchtop/Spill): Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Trigger: If olfactory fatigue sets in or operations generate mist/aerosols.
-
PPE Decision Logic (Visualization)
This diagram illustrates the decision-making process for selecting the correct PPE based on the specific experimental task.
Figure 1: Decision logic for scaling PPE based on thermal and volumetric risks.
Operational Protocol: Handling & Synthesis
Objective: Minimize exposure during the setup of a reaction involving 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Step 1: Pre-Operational Check
-
Ventilation: Verify Fume Hood face velocity is 80–100 fpm.
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
Equipment: Ensure all glassware is free of star cracks; this alcohol is often used in reflux, where glass failure is a primary hazard.
Step 2: Transfer & Weighing
-
Technique: Use a positive displacement pipette or a glass syringe.
-
Why: The viscosity of the alcohol can cause dripping with air-displacement pipettes, increasing splash risk.
-
Containment: Perform all weighing inside a secondary container (e.g., a plastic weigh boat or tray) to capture drips.
Step 3: Reaction Monitoring
-
If heating, ensure the condenser water flow is active before applying heat.
-
Self-Validating Safety Step: Place a small strip of pH paper or solvent-sensitive tape on the sash lip. If it changes color, your containment is breached.
Emergency Response & Spill Management
Scenario: A 50mL spill on the lab bench.
-
Alert & Isolate: Announce the spill. Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Don Butyl gloves and respiratory protection (if outside the hood).
-
Containment: Ring the spill with absorbent socks (polypropylene).
-
Absorption: Use Vermiculite or Universal Absorbent Pads .
-
Avoid: Paper towels (rapid evaporation surface area).
-
-
Decontamination: Scrub the surface with a dilute surfactant (soap/water) to remove the oily residue.
Figure 2: Sequential workflow for managing a spill of 2-(cyclohex-1-en-1-yl)ethan-1-ol.
Disposal & Waste Management
Proper disposal protects downstream personnel.
-
Waste Stream: Non-Halogenated Organic Solvents .
-
Compatibility: Can be mixed with acetone, ethanol, or ethyl acetate waste.
-
Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or drain dispose.
-
Labeling: Clearly mark the tag with "Cyclic Alcohol" to alert waste technicians of potential odor and flammability.
References
-
PubChem. (n.d.). Compound Summary: 2-(1-Cyclohexenyl)ethanol (CAS 4361-24-4). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
